Product packaging for Fmoc-D-Tyr(3-I)-OH(Cat. No.:)

Fmoc-D-Tyr(3-I)-OH

Cat. No.: B15198938
M. Wt: 529.3 g/mol
InChI Key: ZRJAMVZQFHAZAE-UHFFFAOYSA-N
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Description

Fmoc-D-Tyr(3-I)-OH is a useful research compound. Its molecular formula is C24H20INO5 and its molecular weight is 529.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO5 B15198938 Fmoc-D-Tyr(3-I)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-D-Tyr(3-I)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

N-α-Fmoc-3-iodo-D-tyrosine (Fmoc-D-Tyr(3-I)-OH) is a modified amino acid derivative crucial for the advancement of peptide-based therapeutics and research. The incorporation of an iodine atom onto the D-tyrosine side chain offers unique properties for synthesizing peptides with enhanced biological activity and for use as molecular probes. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for its use, and a visual representation of its application in SPPS.

Physicochemical Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented in the table below. These parameters are essential for experimental design, including reaction stoichiometry and purification protocols.

PropertyValueReferences
Molecular Weight 529.3 g/mol [1]
Molecular Formula C₂₄H₂₀INO₅[1][2][3][4]
CAS Number 244028-70-4[1][4][5]
Appearance White to off-white powder[4][5]
Melting Point 134 - 157 °C[4][5]
Purity (by HPLC) ≥ 98%[5]
Storage Temperature 2 - 8 °C[3][4][5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS).[6] SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[7]

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang resin, Rink amide resin) that has the first amino acid attached and the N-terminal Fmoc group removed.

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin.

  • Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove residual piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent in DMF. Common coupling reagents include:

    • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

    • Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and rapid coupling reagents.[8]

  • Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the activation mixture.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., negative Kaiser test) to confirm the absence of free primary amines.

4. Washing:

  • After the coupling is complete, drain the reaction mixture and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

5. Chain Elongation:

  • Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to prevent side reactions.

  • The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

7. Purification and Analysis:

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Workflow of this compound Incorporation in SPPS

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of this compound.

SPPS_Workflow Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activation of This compound (Coupling Reagent/Base) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Repeat Cycle

Caption: Solid-Phase Peptide Synthesis Cycle.

Conclusion

This compound is a valuable reagent for the synthesis of complex and modified peptides. Its unique structure allows for the introduction of an iodine atom, which can serve as a handle for further chemical modifications or as a heavy atom for structural studies. The well-established Fmoc-SPPS chemistry provides a robust and efficient method for its incorporation into peptide sequences, enabling the development of novel peptide-based drugs and research tools. A thorough understanding of its properties and the associated experimental protocols is essential for its successful application in the laboratory.

References

Navigating the Solubility of Fmoc-D-Tyr(3-I)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Tyr(3-I)-OH, a critical building block for researchers and professionals in the fields of peptide synthesis and drug development. Understanding the solubility of this iodinated tyrosine derivative is paramount for its effective handling, storage, and application in Solid Phase Peptide Synthesis (SPPS). This document compiles available data, outlines experimental protocols for solubility determination, and illustrates the compound's role in the standard SPPS workflow.

Physicochemical Properties

This compound, with a molecular formula of C24H20INO5 and a molecular weight of approximately 529.3 g/mol , is a white to off-white powder.[1][2] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which imparts a significant hydrophobic character, influencing its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data from product specifications and studies on analogous compounds provide valuable insights into its solubility.

It is generally recognized that many Fmoc-protected amino acids can exhibit poor solubility in common solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] Despite this, a common practice for measuring the optical rotation of this compound is at a concentration of 1 g in 100 mL of DMF, indicating its solubility at this level.[2]

For comparison, the following table summarizes the known solubility of structurally related Fmoc-tyrosine derivatives:

CompoundSolventSolubilityMolar Equivalent
This compound DMFSoluble at 10 mg/mL*~18.9 mM
Fmoc-Tyr-OHDMSO66.67 mg/mL~165.26 mM
Fmoc-Tyr(tBu)-OHDMSO100 mg/mL~217.61 mM
  • Implied solubility based on optical rotation measurement conditions.

Recent research into greener alternatives for SPPS has shown that most standard Fmoc-amino acids exhibit high solubility (>0.4 M and often >0.9 M) in the solvent PolarClean, a derivative of a byproduct from Nylon-66 manufacturing.[4] While this compound was not specifically tested in this study, these findings suggest that exploring such alternative solvents could be beneficial for achieving higher concentrations.

Experimental Protocol for Solubility Determination

For researchers needing to establish precise solubility limits for their specific applications, the following general experimental protocol can be adapted. This method relies on the principle of saturation.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Role in Solid Phase Peptide Synthesis (SPPS)

This compound is a key building block in SPPS, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group protects the alpha-amino group of the tyrosine derivative, preventing unwanted reactions during the coupling of the next amino acid in the peptide chain. The workflow for incorporating this amino acid into a growing peptide chain is illustrated below.

SPPS_Workflow Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (this compound, activator, base in DMF) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Repeat Repeat cycle for next amino acid Wash2->Repeat Cleavage Final Cleavage from Resin Wash2->Cleavage Final Step Repeat->Deprotection n cycles

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine (Fmoc-D-Tyr(3-I)-OH), a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of an iodinated D-tyrosine residue. The presence of iodine in a peptide sequence can serve various purposes, including acting as a heavy atom for crystallographic studies, a precursor for radiolabeling, or to modulate biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 244028-70-4[1][2]
Molecular Formula C₂₄H₂₀INO₅[1][2]
Molecular Weight 529.32 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 134-157 °C[1][3]
Optical Rotation [α]D²⁰ = +10 ± 4° (c=1 in DMF)[1]
Purity (HPLC) ≥ 98%[1]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the regioselective iodination of D-tyrosine, followed by the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow D_Tyr D-Tyrosine Iodination Step 1: Iodination D_Tyr->Iodination Three_Iodo_D_Tyr 3-Iodo-D-Tyrosine Iodination->Three_Iodo_D_Tyr Fmoc_Protection Step 2: Fmoc Protection Three_Iodo_D_Tyr->Fmoc_Protection Crude_Product Crude this compound Fmoc_Protection->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Step 1: Synthesis of 3-Iodo-D-tyrosine

This procedure is adapted from a silver-mediated iodination reaction.[4]

Experimental Protocol:

  • Dissolution: Suspend D-tyrosine (1 equivalent) in methanol.

  • Addition of Reagents: Add silver sulfate (Ag₂SO₄, 1.2 equivalents) and iodine (I₂, 1.2 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature, protected from light, for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude 3-iodo-D-tyrosine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Expected Yield: Yields for the iodination of tyrosine can vary, but are generally reported to be moderate to good.

Step 2: Nα-Fmoc Protection of 3-Iodo-D-tyrosine

This protocol is a general procedure for the Fmoc protection of amino acids and has been adapted for 3-iodo-D-tyrosine.[5]

Experimental Protocol:

  • Dissolution: Dissolve 3-iodo-D-tyrosine (1 equivalent) in a 3:1 mixture of water and ethanol.

  • Addition of Fmoc Reagent: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC.

  • Acidification: After completion, cool the reaction mixture and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Yield: The Fmoc protection of amino acids typically proceeds in high yield, often exceeding 80-90%.[5]

Purification of this compound

The crude product from the synthesis can be purified by recrystallization or preparative HPLC to achieve the high purity required for peptide synthesis.

Recrystallization

A common method for the purification of Fmoc-amino acids is recrystallization.[6]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene or an isopropyl alcohol/water mixture.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

  • Column: A C18 stationary phase is typically used for the separation of Fmoc-amino acids.

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is commonly employed.

  • Gradient: A typical gradient might be 10-90% acetonitrile over 30-60 minutes.

  • Detection: The elution of the product is monitored by UV absorbance at 254 nm and 280 nm.

  • Post-Purification: The fractions containing the pure product are pooled, and the solvent is removed by lyophilization.

Biological Context: Role of Iodinated Tyrosine in Thyroid Hormone Synthesis

Iodinated tyrosine residues are fundamental intermediates in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) within the thyroid gland. This process is a key physiological pathway regulated by the hypothalamic-pituitary-thyroid axis.

The diagram below illustrates the initial steps of thyroid hormone synthesis, highlighting the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) from tyrosine residues within the thyroglobulin protein.

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell Tyrosine Tyrosine Residues (on Thyroglobulin) TPO Thyroid Peroxidase (TPO) + H₂O₂ Tyrosine->TPO Iodination Iodide Iodide (I⁻) Iodide->TPO Oxidation MIT Monoiodotyrosine (MIT) TPO->MIT DIT Diiodotyrosine (DIT) TPO->DIT Hormones Thyroid Hormones (T3, T4) MIT->Hormones Coupling DIT->Hormones Coupling

Caption: Iodination of tyrosine in thyroid hormone biosynthesis.

In this pathway, iodide is actively transported into the thyroid follicular cell and then oxidized by thyroid peroxidase (TPO). The activated iodine is then incorporated into the phenol ring of tyrosine residues on the thyroglobulin protein, forming MIT and DIT.[7] Subsequent coupling of these iodinated tyrosine residues, also catalyzed by TPO, produces the thyroid hormones T3 and T4. The use of this compound in peptide synthesis allows for the site-specific incorporation of a residue analogous to the naturally occurring monoiodotyrosine, enabling detailed studies of peptide and protein structure and function.

References

Spectroscopic Characterization of Fmoc-D-Tyr(3-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-3-iodotyrosine (Fmoc-D-Tyr(3-I)-OH). The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for the characterization of this important amino acid derivative.

Physicochemical Properties

This compound is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with an iodine atom at the 3-position.

PropertyValue
Chemical Formula C₂₄H₂₀INO₅[1][2][3]
Molecular Weight 529.32 g/mol [4][5]
CAS Number 244028-70-4[1][2][5]
Appearance White to off-white powder[2][5]
Melting Point 134-157 °C[2][5]

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, the expected exact mass can be calculated from its molecular formula.

IonCalculated m/z
[M+H]⁺ 530.0461
[M+Na]⁺ 552.0280
[M-H]⁻ 528.0314

Note: These are theoretical values. Experimental values may vary slightly depending on the instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)
ProtonsMultiplicityChemical Shift (δ, ppm)
Aromatic (Fmoc)m7.80 - 7.30
Aromatic (Tyr)m7.60 - 6.80
NH (Amide)d~7.00
CH (α-carbon)m~4.60
CH₂ (Fmoc)d~4.40
CH (Fmoc)t~4.20
CH₂ (β-carbon)m~3.10
OH (Phenolic)s (broad)Variable
OH (Carboxylic)s (broad)Variable
¹³C NMR Spectroscopy (Predicted)
CarbonChemical Shift (δ, ppm)
C=O (Carboxylic)~174
C=O (Urethane)~156
Aromatic (Fmoc)144 - 120
Aromatic (Tyr)155 - 85
CH (α-carbon)~55
CH₂ (Fmoc)~67
CH (Fmoc)~47
CH₂ (β-carbon)~37

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional GroupVibrationWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretch (broad)3300 - 2500
N-H (Amide)Stretch3400 - 3200
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
C=O (Carboxylic Acid)Stretch1725 - 1700
C=O (Urethane)Stretch1700 - 1670
C=C (Aromatic)Stretch1600 - 1450
C-OStretch1300 - 1000
C-IStretch~500

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent such as acetonitrile or methanol, often with the addition of a small percentage of formic acid to promote ionization.[6] The final concentration should be in the low micromolar range.[6]

  • Instrumentation : Utilize an electrospray ionization mass spectrometer (ESI-MS).[7]

  • Analysis : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.[9]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[9]

  • Analysis : Apply pressure to ensure good contact between the sample and the crystal.[9] Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Compound This compound MS Mass Spectrometry (ESI) Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy (ATR) Compound->IR MS_Data Molecular Weight Confirmation MS->MS_Data NMR_Data Structural Elucidation (¹H, ¹³C) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Final Complete Spectroscopic Profile MS_Data->Final NMR_Data->Final IR_Data->Final

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Fmoc-D-Tyr(3-I)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-D-Tyr(3-I)-OH, an N-α-Fmoc-protected derivative of 3-iodo-D-tyrosine, is a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides with unique structural and functional properties. The incorporation of an iodine atom onto the tyrosine side chain offers several advantages, including the potential for radiolabeling, enhanced biological activity, and the introduction of a halogen bond donor to influence peptide conformation.

This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in peptide synthesis, and an example of its application in studying enzymatic signaling pathways.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the key quantitative data from several commercial sources. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

SupplierCatalog NumberMolecular Weight ( g/mol )PurityCAS NumberAdditional Information
Chem-Impex 03328529.2≥ 98% (HPLC)[1]244028-70-4[1]Melting Point: 147 - 157 ºC; Optical Rotation: [a]D20 = 10 ± 4 º (C=1 in DMF)[1]
Advanced ChemTech FY7171529.31-134486-00-3-
Chongqing Chemdad Co. -529.32≥ 98% (HPLC)[2]244028-70-4[2]Melting point: 134-137 °C[2]
PubChem CID 56777108529.3-244028-70-4[3]Computed property data available[3]
Iris Biotech GmbH FAA1752529.31-134486-00-3[4]L-isomer listed[4]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Swelling: Place the resin in a reaction vessel and wash with N,N-dimethylformamide (DMF). Allow the resin to swell in DMF for at least 30 minutes to ensure optimal reaction kinetics.

Fmoc Deprotection
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Procedure:

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for another 5-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

The choice of coupling reagent is crucial for efficient peptide bond formation. Common coupling reagents for Fmoc-SPPS include aminium/uronium salts like HBTU and HATU, or carbodiimides like DIC in the presence of an additive such as HOBt.

Method A: HBTU/DIPEA Activation

  • Activation Solution:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add HBTU (3-5 equivalents) and HOBt (3-5 equivalents) to the amino acid solution.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.

  • Coupling Procedure:

    • Pre-activate the mixture for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling should be repeated.

    • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Method B: DIC/HOBt Activation

  • Activation Solution:

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Procedure:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor for completion and wash as described in Method A.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. A common cleavage cocktail for this purpose is trifluoroacetic acid (TFA) based.

  • Cleavage Cocktail Preparation: A standard cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this cocktail protect sensitive residues from side reactions.

  • Cleavage Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

    • Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).

    • Inject the solution onto a C18 column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Application in Signaling Pathway Research: MMP-9 Responsive Peptides

The incorporation of 3-iodotyrosine can significantly impact the biochemical and biophysical properties of peptides. A notable application is in the study of peptides that are substrates for matrix metalloproteinases (MMPs), enzymes that are often overexpressed in cancer and are involved in tissue remodeling and metastasis.

A study investigating MMP-9-responsive peptides found that replacing tyrosine with 3-iodotyrosine led to more rapid and complete hydrolysis by the enzyme.[5] This suggests that the iodinated peptides are better substrates for MMP-9. The introduction of the iodine atom is thought to influence both intramolecular interactions (through halogen bonding) and intermolecular interactions (by reducing aromatic stacking), leading to a more structured and accessible peptide for the enzyme.[5]

This has implications for the design of diagnostic and therapeutic agents targeting MMPs. For instance, radio-iodinated peptides could be developed as probes for nuclear imaging of MMP activity in tumors.

Experimental Workflow: MMP-9 Cleavage Assay

The following diagram illustrates a typical workflow for assessing the cleavage of a peptide containing 3-iodo-D-tyrosine by MMP-9.

MMP9_Cleavage_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Enzymatic Cleavage Assay cluster_analysis Analysis SPPS Fmoc-SPPS of Iodo-Peptide Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec Characterization Purification->Characterization Incubation Incubate Peptide with MMP-9 Characterization->Incubation Pure Peptide Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS Analysis Quench->LCMS Quenched Samples Kinetics Determine Cleavage Kinetics LCMS->Kinetics MMP9_Metastasis_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) CancerCell Cancer Cell MMP9_Gene MMP-9 Gene Transcription & Translation CancerCell->MMP9_Gene Oncogenic Signals MMP9_Pro Pro-MMP-9 (Inactive) MMP9_Gene->MMP9_Pro MMP9_Active Active MMP-9 MMP9_Pro->MMP9_Active Activation by other proteases ECM ECM Components (e.g., Collagen) MMP9_Active->ECM Degradation IodoPeptide Iodinated Peptide Substrate MMP9_Active->IodoPeptide Cleavage Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Cleaved_Fragments Cleaved Fragments (Detectable) IodoPeptide->Cleaved_Fragments

References

Fmoc-D-Tyr(3-I)-OH: A Technical Guide to its Physical and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-Tyr(3-I)-OH, a critical building block for researchers, scientists, and drug development professionals. This document outlines its physical appearance, stability, and solubility, and provides detailed experimental protocols for its analysis.

Physical and Chemical Properties

This compound is a synthetically modified amino acid derivative widely used in solid-phase peptide synthesis. The incorporation of a D-amino acid enhances the stability of peptides against enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[1][2] The 3-iodo modification on the tyrosine residue provides a site for further chemical modifications, such as radiolabeling or cross-linking.

Physical Appearance

This compound is a white to off-white powder.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₄H₂₀INO₅[3][4]
Molecular Weight 529.3 g/mol [4]
CAS Number 244028-70-4[3][4]
Melting Point 147 - 157 °C[3]
Appearance White to off-white powder[3]
Purity ≥ 98% (HPLC)[3]
Optical Rotation [α]D²⁰ = 10 ± 4 º (c=1 in DMF)[3]

Stability and Storage

Proper handling and storage of this compound are essential to maintain its integrity and ensure reproducible results in peptide synthesis.

Storage Conditions

For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place, at a temperature between 0 °C and 8 °C.[3][5] For solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]

Stability Profile

While specific quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively available in the public domain, general knowledge of Fmoc-protected amino acids suggests they are relatively stable. The Fmoc group is known to be labile to basic conditions, particularly secondary amines like piperidine, which is utilized for its removal during solid-phase peptide synthesis.[7] It is generally stable to acidic conditions.

To determine the precise stability profile and identify potential degradation products, a forced degradation study is recommended.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in peptide synthesis and analytical procedures.

Solubility Data
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble[6][8]
Dimethylformamide (DMF) SolubleGeneral solvent for Fmoc-amino acids in SPPS.[9]
N-Methyl-2-pyrrolidone (NMP) SolubleAlternative solvent for Fmoc-amino acids in SPPS.[9]
Water Sparingly soluble

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm. The Fmoc group has a strong absorbance at these wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.[10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[11]

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include aromatic protons from the fluorenyl and tyrosine rings, the α-proton of the amino acid, and protons of the methylene and methine groups of the Fmoc moiety.

  • ¹³C NMR: Acquire a standard carbon-13 NMR spectrum. Expected signals would include carbons of the carbonyl group, aromatic rings, and the aliphatic carbons of the amino acid and Fmoc group.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information for structural elucidation.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid) and infuse directly or inject via an HPLC system.

  • Expected Mass: The expected monoisotopic mass for [M+H]⁺ is approximately 529.0386 g/mol . Fragmentation in MS/MS experiments would likely involve the loss of the Fmoc group and characteristic fragmentation of the iodinated tyrosine.[12]

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound are not documented, the core structure of iodinated tyrosine is of significant biological importance, primarily in the synthesis of thyroid hormones.[13][14] These hormones, thyroxine (T4) and triiodothyronine (T3), are crucial regulators of metabolism, growth, and development.

The synthesis of thyroid hormones occurs in the thyroid gland and involves the iodination of tyrosine residues within the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[15] These precursors are then coupled to form T3 and T4.[16]

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation by proteases, thereby prolonging their in-vivo half-life and therapeutic potential.[1][2]

Visualizations

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Sample This compound Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress HPLC Stability-Indicating HPLC-UV Method Stress->HPLC LCMS LC-MS for Degradant Identification Stress->LCMS Purity Assess Purity and Calculate Degradation HPLC->Purity Identify Identify Degradation Products LCMS->Identify NMR NMR for Structural Elucidation of Degradants Identify->NMR Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway: Role of Iodotyrosine in Thyroid Hormone Synthesis

Thyroid_Hormone_Synthesis cluster_follicle Thyroid Follicle Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Oxidation (TPO) MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination DIT Diiodotyrosine (DIT) Iodine->DIT Iodination Tyrosine Tyrosine Residues (on Thyroglobulin) Tyrosine->MIT Tyrosine->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling (TPO) DIT->T3 T4 Thyroxine (T4) DIT->T4 Coupling (TPO)

Caption: Simplified pathway of thyroid hormone synthesis highlighting the role of iodotyrosines.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(3-I)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the modified amino acid Fmoc-D-Tyr(3-I)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of a 3-iodo-D-tyrosine residue can be a key strategy in the development of novel peptide-based therapeutics and research tools, offering unique properties for structural stabilization, radiolabeling, and receptor interaction studies.

Introduction

This compound is a derivative of the amino acid D-tyrosine, featuring an iodine atom at the 3-position of the phenolic ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. This modification is particularly valuable in peptide chemistry for several reasons:

  • Structural Probes: The bulky iodine atom can be used to probe binding pockets of receptors and enzymes.

  • Radiolabeling: The iodine atom provides a site for the introduction of radioactive isotopes (e.g., ¹²⁵I), enabling the use of the peptide in radioimmunoassays, autoradiography, and in vivo imaging studies.[1]

  • Enhanced Biological Activity: In some cases, the addition of iodine can enhance the biological activity or selectivity of a peptide.

This document outlines the materials, protocols, and expected outcomes for the incorporation of this compound into a peptide sequence, using the synthesis of an iodinated analog of Iberiotoxin, a potent blocker of the large-conductance calcium-activated potassium (BK) channel, as a case study.

Materials and Equipment

Resins:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

Amino Acids:

  • This compound

  • Standard Fmoc-protected amino acids

Reagents:

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Fmoc Deprotection: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Acetonitrile (HPLC grade)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Purification: HPLC grade water and acetonitrile, TFA

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessels

  • Shaker

  • Vacuum filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Mass Spectrometer (e.g., ESI-MS)

  • Lyophilizer

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Peptide

This protocol describes the manual synthesis of a peptide incorporating this compound. The procedure can be adapted for automated synthesizers.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To monitor the coupling reaction, a Kaiser test can be performed. A negative test (beads remain colorless) indicates a complete reaction.
  • After a complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Global Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
  • Gently agitate the mixture for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, and decant the ether.
  • Wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Analysis

1. Purification by Preparative RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
  • Purify the peptide using a preparative reverse-phase HPLC column (e.g., C18).
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
  • Monitor the elution profile at 220 nm and 280 nm.
  • Collect the fractions corresponding to the main peptide peak.

2. Analysis by Analytical RP-HPLC and Mass Spectrometry:

  • Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient as the preparative run.
  • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
  • Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white fluffy powder.

Data Presentation

The successful incorporation of this compound can be evaluated by monitoring the synthesis at key stages and by final product analysis. Below are tables summarizing expected outcomes for the synthesis of a hypothetical 10-mer peptide containing one 3-iodo-D-tyrosine residue.

Table 1: Synthesis Parameters for a 10-mer Peptide

ParameterValue
ResinRink Amide Resin
Resin Substitution0.5 mmol/g
Scale of Synthesis0.1 mmol
Amino Acid Excess3 equivalents
Coupling Reagent Excess3 equivalents (HBTU/HOBt)
Activation Base Excess6 equivalents (DIPEA)
Coupling Time1-2 hours per residue
Deprotection20% Piperidine in DMF (5 min + 10 min)

Table 2: Expected Yield and Purity of the Iodinated Peptide

ParameterExpected Value
Crude Peptide Yield70-85%
Purity of Crude Peptide60-75%
Purified Peptide Yield20-30%
Final Purity (by HPLC)>95%
Expected Mass (ESI-MS)[M+H]⁺ Calculated
Observed Mass (ESI-MS)[M+H]⁺ Observed

Case Study: Iodinated Iberiotoxin Analogue for BK Channel Research

An analogue of Iberiotoxin, [mono-iodo-Tyr⁵, Phe³⁶]-IbTX, was synthesized using standard solid-phase Fmoc chemistry.[1] The introduction of an iodinated tyrosine at position 5 was designed to create a probe for studying the localization and function of large-conductance calcium-activated potassium (BK) channels. The iodinated analogue demonstrated biological activity comparable to the native Iberiotoxin in blocking BK channel currents.[1]

Experimental Workflow for Synthesis and Evaluation of Iodinated Iberiotoxin Analogue

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_folding Post-Synthetic Modification cluster_bioassay Biological Evaluation start Start with Rink Amide Resin spps Fmoc-SPPS of Linear Peptide (including this compound) start->spps cleavage Cleavage from Resin (TFA/TIS/H2O) spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms lyophilization Lyophilization ms->lyophilization folding Oxidative Folding (Disulfide Bridge Formation) lyophilization->folding bioassay BK Channel Blocking Assay folding->bioassay end Final Product: [mono-iodo-Tyr5, Phe36]-IbTX bioassay->end

Caption: Workflow for the synthesis and evaluation of an iodinated Iberiotoxin analogue.
Signaling Pathway: Blockade of BK Channels by Iodinated Iberiotoxin Analogue

Iberiotoxin and its iodinated analogue act as potent and selective blockers of the large-conductance calcium-activated potassium (BK) channels. These channels are crucial for regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. By binding to the outer vestibule of the BK channel, the peptide physically occludes the ion conduction pathway, thereby inhibiting the outward flow of potassium ions (K⁺). This leads to a prolongation of the action potential and an increase in cellular excitability.

G cluster_membrane Cell Membrane bk_channel BK Channel ca_binding Ca²⁺ Binding Site k_pore K⁺ Pore ca_binding->k_pore Opens k_ion_out K⁺ k_pore->k_ion_out K⁺ Efflux prolonged_ap Prolonged Action Potential Increased Excitability k_pore->prolonged_ap Inhibition of Repolarization iodo_ibtx Iodinated Iberiotoxin Analogue iodo_ibtx->k_pore Blocks ca_ion Ca²⁺ ca_ion->ca_binding Activates depolarization Membrane Depolarization k_ion_out->depolarization Leads to Repolarization k_ion_in K⁺

References

Application Notes and Protocols for Coupling Fmoc-D-Tyr(3-I)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(3-I)-OH is a critical building block for the synthesis of peptides and peptidomimetics with unique structural and functional properties. The incorporation of a halogen atom, such as iodine, into the tyrosine side chain can modulate peptide conformation, enhance binding affinity, and serve as a handle for further chemical modifications or radiolabeling. However, the solid-phase synthesis of peptides containing this compound presents distinct challenges, primarily due to the electron-withdrawing nature of the iodine atom and the presence of a side-chain unprotected phenolic hydroxyl group. These factors can lead to incomplete coupling reactions, side-product formation, and consequently, lower purity and yield of the target peptide.

This document provides a comprehensive guide to selecting appropriate coupling reagents and optimized protocols for the efficient incorporation of this compound into peptide sequences.

Challenges in Coupling this compound

The primary challenge in coupling this compound stems from its chemical properties:

  • Steric Hindrance and Electronic Effects: The bulky iodine atom at the 3-position of the phenol ring can sterically hinder the approach of the activated amino acid to the free amine on the solid support. Additionally, the electron-withdrawing effect of iodine can influence the reactivity of the carboxyl group.

  • Side-Chain Reactivity: The commercially available this compound typically has an unprotected phenolic hydroxyl group. This hydroxyl group can undergo side reactions, such as O-acylation by the activated amino acid, leading to the formation of undesired byproducts. This is particularly problematic with highly reactive coupling reagents.

  • Low Coupling Yields: The combination of steric hindrance, electronic effects, and potential side reactions can result in lower coupling efficiencies compared to standard amino acids, especially in challenging sequences or when coupled to N-methylated amino acids[1].

To overcome these challenges, careful selection of the coupling reagent and optimization of the reaction conditions are paramount.

Coupling Reagent Selection

The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should provide high activation of the carboxyl group to overcome steric hindrance while minimizing side reactions. Based on general principles for coupling difficult amino acids, the following reagents are recommended for consideration.

Coupling ReagentClassActivator/AdditiveBaseKey Characteristics & Recommendations
HATU Aminium/Uronium Salt(HOAt)DIPEA, CollidineHighly Recommended. Forms highly reactive OAt-esters, which are effective for sterically hindered amino acids. The use of a hindered base like collidine can reduce racemization. Considered a go-to reagent for difficult couplings[2].
HBTU/TBTU Aminium/Uronium SaltHOBtDIPEA, NMMGood general-purpose coupling reagents. Form OBt-active esters. May be less effective than HATU for highly hindered couplings but are a cost-effective first choice for optimization.
PyBOP Phosphonium Salt(HOBt)DIPEA, NMMGenerates OBt-active esters. Known for high coupling efficiency and reduced risk of guanidinylation side reactions compared to aminium salts. A strong alternative to HATU.
DIC/HOBt CarbodiimideHOBt-A classic and cost-effective method. The in situ formation of the HOBt ester minimizes racemization. Longer reaction times may be required compared to onium salts[2].
DIC/OxymaPure CarbodiimideOxymaPure-OxymaPure is a safer and often more effective alternative to HOBt, showing reduced racemization and potentially higher yields.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA or Collidine (6-10 equivalents) to the activation solution. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test. For difficult couplings, extended reaction times or double coupling may be necessary.

  • Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: Coupling using DIC/HOBt

This is a cost-effective and widely used method that minimizes racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF. Add DCM to this solution.

  • Activation: Add DIC (3-5 equivalents) to the amino acid solution and mix for 10-15 minutes. A precipitate of dicyclohexylurea (DCU) may form if DCC is used; the urea byproduct of DIC is soluble.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).

Visualizations

General Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage Synthesis Complete Cycle->Deprotection Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Activation and Coupling Mechanism with HATU

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Active_Ester OAt-Active Ester Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester deprotonates Resin_Amine Resin-NH2 Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine->Peptide_Bond nucleophilic attack

Caption: Activation of this compound with HATU and subsequent coupling.

Decision Tree for Coupling Reagent Selection

Reagent_Selection Start Start: Couple this compound Difficult_Seq Is the sequence known to be difficult? Start->Difficult_Seq Use_HATU Use HATU/Collidine Difficult_Seq->Use_HATU Yes Standard_Couple Start with DIC/HOBt or HBTU Difficult_Seq->Standard_Couple No Success Coupling Successful Use_HATU->Success Kaiser_Test Kaiser test after 2h? Standard_Couple->Kaiser_Test Kaiser_Test->Success Negative Double_Couple Perform double coupling or switch to HATU Kaiser_Test->Double_Couple Positive Double_Couple->Success

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis requires careful consideration of the coupling strategy. While challenges exist due to the nature of this modified amino acid, the use of potent coupling reagents such as HATU, or optimized protocols with standard reagents like DIC/HOBt, can lead to high-purity peptides. Researchers should be prepared to optimize reaction times and potentially perform double couplings to ensure complete reaction. The protocols and guidelines presented here provide a solid foundation for developing robust methods for the synthesis of 3-iodotyrosine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing 3-iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 3-iodo-D-tyrosine into peptides is a valuable strategy in drug discovery and chemical biology. The iodine atom can serve as a heavy atom for crystallographic phasing, a probe for NMR studies, a precursor for radiolabeling, or a component of pharmacologically active compounds. The use of Fmoc solid-phase peptide synthesis (SPPS) is the standard method for preparing such modified peptides. However, the stability of the carbon-iodine bond on the aromatic ring of tyrosine during the repetitive basic conditions of Fmoc deprotection is a critical concern. Deiodination or other side reactions can lead to impurities that are difficult to separate and can compromise the biological activity and structural integrity of the final peptide.

These application notes provide a detailed overview of recommended Fmoc deprotection conditions for peptides containing 3-iodo-D-tyrosine, including standard and alternative protocols, and quantitative data where available. The aim is to guide researchers in selecting the optimal strategy to maximize yield and purity.

Stability of 3-iodo-D-tyrosine in Fmoc SPPS

The primary concern during the Fmoc deprotection of peptides containing 3-iodo-D-tyrosine is the potential for deiodination. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic and nucleophilic reactions. While the C-I bond is relatively stable, the basic conditions required for Fmoc removal can potentially facilitate its cleavage.

Research has shown that the choice of the base for Fmoc deprotection is crucial when dealing with sensitive or modified amino acids. For instance, in the synthesis of sulfotyrosine-containing peptides, the use of piperidine led to side reactions with a fluorosulfate modification on tyrosine, necessitating a switch to the more sterically hindered and less nucleophilic base, 2-methylpiperidine. While direct quantitative data on piperidine-induced deiodination of 3-iodotyrosine during Fmoc deprotection is not extensively published, the general reactivity of piperidine as a nucleophile warrants careful consideration of the deprotection conditions.

Recommended Fmoc Deprotection Protocols

Based on established practices for sensitive peptides and the chemical nature of 3-iodo-D-tyrosine, the following protocols are recommended.

Standard Protocol with Piperidine

The most common method for Fmoc deprotection utilizes a solution of piperidine in N,N-dimethylformamide (DMF)[1]. While effective for most standard amino acids, its use with 3-iodo-D-tyrosine should be approached with caution and careful monitoring for side products.

Experimental Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Fmoc Removal:

    • Drain the DMF from the reaction vessel.

    • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: It is highly recommended to perform a test cleavage and HPLC-MS analysis of a small amount of resin after the first few deprotection cycles to check for any signs of deiodination.

Alternative Protocol with Reduced Nucleophilicity: Piperazine/DBU

For peptides containing sensitive residues, alternative, less nucleophilic bases are often employed to minimize side reactions[2]. A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offers an effective and potentially safer alternative to piperidine. DBU is a non-nucleophilic base that efficiently removes the Fmoc group, while piperazine acts as a scavenger for the liberated dibenzofulvene.

Experimental Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a fresh solution of 5% (v/v) piperazine and 2% (v/v) DBU in DMF.

  • Fmoc Removal:

    • Drain the DMF from the reaction vessel.

    • Add the piperazine/DBU/DMF solution to the resin.

    • Agitate the mixture at room temperature for 7-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with the fresh deprotection solution for another 7-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Data Presentation: Comparison of Deprotection Conditions

While specific quantitative data for the deprotection of 3-iodo-D-tyrosine is limited in the literature, the following table summarizes the general characteristics of the recommended deprotection reagents. Researchers should generate their own analytical data (e.g., HPLC, MS) to validate the chosen protocol for their specific peptide sequence.

Deprotection ReagentConcentrationTimeAdvantagesPotential Disadvantages for 3-iodo-D-tyrosine
Piperidine20% in DMF2 x 5-15 minStandard, well-established, efficient Fmoc removal[1].Nucleophilic nature may pose a risk of deiodination or other side reactions.
Piperazine/DBU5% Piperazine, 2% DBU in DMF2 x 7-10 minReduced nucleophilicity compared to piperidine, efficient Fmoc removal, potentially fewer side reactions with sensitive residues[2].Less commonly used than piperidine, optimization may be required for some sequences.
4-Methylpiperidine20% in DMF2 x 10 minSimilar efficiency to piperidine, not a controlled substance[1].Still a nucleophilic secondary amine, similar potential for side reactions as piperidine.

Experimental Workflow and Logic Diagrams

Fmoc-SPPS Cycle for Peptides with 3-iodo-D-tyrosine

Fmoc_SPPS_Cycle start Start: Peptide-Resin (Fmoc-AA(n)-Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF or 5% Piperazine/2% DBU/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA(n+1)-OH, Coupling Reagents) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle End of Cycle: Fmoc-AA(n+1)-...-Resin wash2->end_cycle end_cycle->deprotection Repeat for next amino acid final_cleavage Final Cleavage and Global Deprotection (TFA, Scavengers) end_cycle->final_cleavage After final amino acid purification Purification and Analysis (HPLC, MS) final_cleavage->purification

Caption: Workflow for a single cycle of Fmoc-SPPS incorporating 3-iodo-D-tyrosine.

Decision Logic for Selecting a Deprotection Protocol

Deprotection_Decision start Peptide contains 3-iodo-D-tyrosine standard_protocol Use Standard Protocol: 20% Piperidine/DMF start->standard_protocol Initial approach alternative_protocol Use Alternative Protocol: 5% Piperazine/2% DBU/DMF start->alternative_protocol If concerned about nucleophilic side reactions monitor Monitor for deiodination (HPLC-MS) standard_protocol->monitor alternative_protocol->monitor optimize Optimize conditions if side products are observed monitor->optimize Deiodination > 5% proceed Proceed with synthesis monitor->proceed Deiodination < 5% optimize->alternative_protocol

References

Application Notes and Protocols: Fmoc-D-Tyr(3-I)-OH in Peptide Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radioiodination of peptides is a cornerstone technique in the development of radiopharmaceuticals for diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. The choice of the radioiodine precursor is critical for ensuring efficient labeling, high specific activity, and in vivo stability of the final radiolabeled peptide. Fmoc-D-Tyr(3-I)-OH is a key building block for the synthesis of peptides intended for radioiodination. The pre-iodinated aromatic ring allows for the direct incorporation of a radioiodine isotope via isotopic exchange or facilitates electrophilic radioiodination at the vacant ortho position to the hydroxyl group. The use of the D-enantiomer of tyrosine can enhance the in vivo stability of the resulting radiolabeled peptide by reducing its susceptibility to enzymatic degradation.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and subsequent radiolabeling of peptides, with a focus on a somatostatin analog as a representative example. Detailed protocols for peptide synthesis and radioiodination are provided, along with a summary of relevant quantitative data and a visualization of the experimental workflow and a key signaling pathway.

Key Applications of Peptides Radiolabeled with Iodine Isotopes

Peptides radiolabeled with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) have a wide range of applications in biomedical research and clinical practice:

  • Diagnostic Imaging: Radioiodinated peptides that target specific cell surface receptors can be used to visualize and stage diseases, such as cancer, using SPECT (with ¹²³I or ¹³¹I) or PET (with ¹²⁴I).

  • Targeted Radionuclide Therapy: Peptides labeled with β-emitting isotopes like ¹³¹I can deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to surrounding healthy tissue.

  • Receptor Binding Assays: ¹²⁵I-labeled peptides are widely used in in vitro receptor binding assays to determine the affinity of new drug candidates for their targets.[1][2]

  • Pharmacokinetic Studies: The biodistribution and metabolism of novel peptides can be tracked in vivo using their radioiodinated counterparts.

The incorporation of a D-tyrosine residue, such as that derived from this compound, is a strategy to improve the in vivo stability of radiolabeled peptides against deiodination, a common metabolic pathway that can lead to unwanted accumulation of radioactivity in the thyroid.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a [D-Tyr³]-Octreotate Analog

This protocol describes the manual solid-phase synthesis of a [D-Tyr³]-Octreotate analog using Fmoc chemistry, incorporating this compound. Octreotate is a somatostatin analog that targets somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, This compound , Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH, 3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, this compound, Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Cyclization (Disulfide Bridge Formation):

    • Dissolve the crude linear peptide in a solution of 20% DMSO in water at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution at room temperature for 24-48 hours, monitoring the reaction by HPLC.

    • Lyophilize the cyclized peptide.

  • Purification:

    • Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the identity by mass spectrometry.

    • Lyophilize the pure peptide.

Protocol 2: Radioiodination of [D-Tyr³]-Octreotate Analog with Iodine-125

This protocol describes the direct radioiodination of the synthesized peptide using the Chloramine-T method.

Materials:

  • [D-Tyr³]-Octreotate analog (from Protocol 1)

  • Sodium [¹²⁵I]iodide

  • Phosphate buffer (0.25 M, pH 7.5)

  • Chloramine-T solution (1 mg/mL in phosphate buffer)

  • Sodium metabisulfite solution (2 mg/mL in phosphate buffer, quenching solution)

  • Potassium iodide solution (2 mg/mL in phosphate buffer, carrier)

  • Sep-Pak C18 cartridge

  • Ethanol

  • Water (HPLC grade)

  • 0.1% TFA in water

  • Acetonitrile

Procedure:

  • Reaction Setup:

    • In a shielded vial, add 10 µg of the [D-Tyr³]-Octreotate analog dissolved in 50 µL of phosphate buffer.

    • Add 1-5 mCi (37-185 MBq) of sodium [¹²⁵I]iodide solution.

  • Initiation of Iodination:

    • Add 10 µL of the Chloramine-T solution to the reaction vial.

    • Gently mix and let the reaction proceed for 60-90 seconds at room temperature.

  • Quenching the Reaction:

    • Add 20 µL of the sodium metabisulfite solution to stop the reaction.

    • Add 100 µL of the potassium iodide solution.

  • Purification of the Radiolabeled Peptide:

    • Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

    • Load the reaction mixture onto the Sep-Pak cartridge.

    • Wash the cartridge with 10 mL of 0.1% TFA in water to remove unreacted ¹²⁵I and other hydrophilic impurities.

    • Elute the [¹²⁵I-D-Tyr³]-Octreotate with 1 mL of a 1:1 mixture of acetonitrile and 0.1% TFA in water.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-HPLC.

    • Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity of the sodium [¹²⁵I]iodide.

    • The specific activity can be determined by measuring the radioactivity of a known mass of the peptide.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for the radioiodination of somatostatin analogs and other peptides. While specific data for a peptide synthesized directly with this compound is limited in the literature, the values presented provide a representative range of expected outcomes.

Table 1: Radioiodination Performance

ParameterTypical ValueReference
Radiochemical Yield (%) 70 - 95[4]
Specific Activity (Ci/mmol) 1 - 2000[5]
Radiochemical Purity (%) > 95[1][4]

Table 2: In Vitro and In Vivo Performance

ParameterTypical ValueReference
In Vitro Stability (24h in serum) > 85% intact[6]
In Vivo Stability (deiodination) D-Tyr analogs show improved stability[3]
Receptor Binding Affinity (IC₅₀) 0.1 - 10 nM

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_radiolabeling Radiolabeling & QC cluster_application Application s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (this compound) s2->s3 s4 Chain Elongation s3->s4 s5 Cleavage & Deprotection s4->s5 s6 Cyclization s5->s6 s7 Purification (HPLC) s6->s7 r1 Radioiodination (Chloramine-T) s7->r1 Purified Peptide r2 Purification (Sep-Pak C18) r1->r2 r3 Quality Control (Radio-HPLC) r2->r3 a1 In Vitro Studies (Binding Assays) r3->a1 Radiolabeled Peptide a2 In Vivo Studies (Imaging, Therapy) r3->a2 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activation MAPK MAPK Pathway SSTR->MAPK Modulation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition Ca Ca²⁺ Channels Gi->Ca Inhibition K K⁺ Channels Gi->K Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation Somatostatin [¹²⁵I-D-Tyr³]-Octreotate Somatostatin->SSTR Binding

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-D-Tyr(3-I)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] In the realm of peptide chemistry and drug discovery, this reaction has gained prominence for the site-specific modification of peptides, enabling the introduction of diverse functionalities to enhance biological activity, stability, or to create novel peptide architectures.[2][4][5] These modifications are crucial for developing peptide-based therapeutics with improved pharmacological profiles.

This document provides detailed application notes and protocols for performing the Suzuki-Miyaura cross-coupling reaction on peptides containing the unnatural amino acid Fmoc-D-Tyr(3-I)-OH. The protocols cover both on-resin (solid-phase) and solution-phase methodologies, offering flexibility for various synthetic strategies.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide (in this case, the 3-iodo-D-tyrosine residue within the peptide) in the presence of a base. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the peptide is base-labile; therefore, careful selection of reaction conditions is crucial to prevent its premature removal.[2]

Reaction Scheme

Suzuki_Miyaura_Coupling Peptide Fmoc-Peptide-D-Tyr(3-I)-OH CoupledPeptide Fmoc-Peptide-D-Tyr(3-R)-OH Peptide->CoupledPeptide Suzuki-Miyaura Coupling BoronicAcid R-B(OH)2 BoronicAcid->CoupledPeptide Catalyst Pd(0) Catalyst Catalyst->CoupledPeptide Base Base Base->CoupledPeptide Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling on an iodotyrosine-containing peptide.

Key Considerations

  • Fmoc-Group Stability: The basic conditions required for the Suzuki-Miyaura reaction can lead to the deprotection of the Fmoc group.[2] Lowering the reaction temperature can often mitigate this side reaction, although it may require longer reaction times to achieve full conversion.[2]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for reaction efficiency. Common catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf). The ligand influences the stability and activity of the catalyst.[2][6]

  • Base and Solvent System: A variety of bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., aqueous mixtures, organic solvents) have been successfully employed.[2][3] The choice depends on the specific peptide sequence, the nature of the boronic acid, and whether the reaction is performed on-resin or in solution.

  • Boronic Acid/Ester Choice: A wide range of aryl and heteroaryl boronic acids and their corresponding esters can be used, allowing for the introduction of diverse functionalities.[7] The stability of the boronic acid under the reaction conditions should be considered.

Experimental Protocols

Protocol 1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol is advantageous as it allows for easy purification by simple washing of the resin-bound peptide.

Experimental Workflow

On_Resin_Workflow Start Fmoc-Peptide-D-Tyr(3-I)-Resin Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) Start->Coupling Wash Wash Resin Coupling->Wash Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Product Purified Coupled Peptide Purification->Product

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling of peptides.

Materials:

  • Fmoc-Peptide-D-Tyr(3-I)-OH loaded on a suitable solid support (e.g., Rink Amide resin)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., sulfonated SPhos (sSPhos))

  • Base (e.g., Potassium Fluoride (KF))

  • Aryl or heteroaryl boronic acid

  • Degassed solvent mixture (e.g., Dimethoxyethane (DME)/Ethanol (EtOH)/Water (H₂O) 9:9:2)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethylether (cold)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes in a reaction vessel.

  • Solvent Exchange: Wash the resin with the reaction solvent mixture (e.g., DME/EtOH/H₂O) three times.

  • Reagent Preparation: In a separate vial, dissolve the boronic acid (3-5 equivalents), palladium catalyst (e.g., 0.1-0.2 equivalents Pd₂(dba)₃), ligand (e.g., 0.2-0.4 equivalents sSPhos), and base (e.g., 5-10 equivalents KF) in the degassed solvent mixture.

  • Coupling Reaction: Add the reagent mixture to the resin. If necessary, purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen). The reaction can be performed at room temperature or with heating (e.g., microwave irradiation at 120°C for 30 minutes, as described for similar systems).[4] Monitor the reaction progress using a test cleavage and analysis by LC-MS.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and finally methanol.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Suzuki-Miyaura Cross-Coupling

This protocol is suitable for fully protected peptides that are soluble in organic solvents.

Experimental Workflow

Solution_Phase_Workflow Start Protected Fmoc-Peptide-D-Tyr(3-I)-OH Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid in Solution) Start->Coupling Workup Aqueous Workup / Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography, RP-HPLC) Workup->Purification Product Purified Coupled Peptide Purification->Product

Caption: Workflow for solution-phase Suzuki-Miyaura cross-coupling of peptides.

Materials:

  • Fully protected Fmoc-Peptide-D-Tyr(3-I)-OH

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., P(o-tol)₃)[2]

  • Base (e.g., aqueous Na₂CO₃, K₂CO₃)

  • Aryl or heteroaryl boronic acid

  • Organic solvent (e.g., Dimethoxyethane (DME), Tetrahydrofuran (THF), Toluene)

  • Degassed water

  • Organic solvents for workup (e.g., Ethyl acetate, Brine)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Reactant Dissolution: Dissolve the protected peptide and boronic acid (1.5-3 equivalents) in the chosen organic solvent in a reaction flask.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.1 equivalents Pd(OAc)₂) and ligand (if used). Add the aqueous solution of the base (e.g., 2M Na₂CO₃).

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to a suitable temperature (e.g., 40-80°C). Note that higher temperatures may risk Fmoc deprotection.[2] Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or RP-HPLC to obtain the desired coupled peptide.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected outcomes based on literature precedents for Suzuki-Miyaura couplings on similar peptide systems. Actual results may vary depending on the specific peptide sequence and substrates used.

ParameterOn-Resin Coupling Example[4]Solution-Phase Coupling Example[2]
Peptide Substrate Resin-bound peptide with bromotryptophanProtected di- or tripeptide with 3-iodo-tyrosine
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand sSPhosP(o-tol)₃
Base KFaq. Na₂CO₃
Boronic Acid Arylboronic acid pinacol esterArylboronic acid
Solvent DME/EtOH/H₂O (9:9:2)DME/H₂O
Temperature 120 °C (microwave)40-80 °C
Reaction Time 30 min12-24 h
Typical Yield High conversion on resinGood to excellent
Key Consideration Potential for side reactions at high temp.Fmoc-deprotection at higher temperatures.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are of high quality and solvents are properly degassed to prevent catalyst deactivation.

    • Optimize the catalyst, ligand, base, and solvent system for your specific peptide.

    • Increase the equivalents of the boronic acid and/or the reaction time.

  • Fmoc-Deprotection:

    • Lower the reaction temperature.[2]

    • Use a milder base or reduce its concentration.

    • Reduce the reaction time if possible.

  • Side Reactions (e.g., Homocoupling of Boronic Acid):

    • Ensure an inert atmosphere is maintained throughout the reaction.

    • Optimize the stoichiometry of the reactants.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the modification of peptides containing this compound. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired biaryl-containing peptides while preserving the integrity of the Fmoc protecting group. Both on-resin and solution-phase protocols offer viable routes for these transformations, providing valuable tools for the development of novel peptide-based drugs and research probes.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic peptides incorporating the N-terminally protected, modified amino acid Fmoc-D-Tyr(3-I)-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the iodinated tyrosine residue, imparts significant hydrophobicity to the peptide, necessitating specific considerations for achieving high purity.

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide drug discovery and development.[1] Following synthesis and cleavage from the resin, the crude peptide mixture contains the desired full-length product alongside various impurities such as truncated sequences, deletion sequences, and byproducts from protecting group removal.[2] RP-HPLC is the standard and most powerful technique for the purification of synthetic peptides due to its high resolving power.[3][4]

The purification of peptides containing this compound presents a unique challenge due to the significant hydrophobicity conferred by both the Fmoc group and the 3-iodo-D-tyrosine residue.[5][6] The Fmoc group, in particular, can be strategically left on the N-terminus of the full-length peptide ("Fmoc-on" purification) to facilitate separation from N-terminally unprotected, truncated sequences.[7] This strategy leverages the large retention time shift provided by the hydrophobic Fmoc group.

This guide outlines optimized analytical and preparative RP-HPLC methods for the successful purification of these challenging peptides.

Physicochemical Properties and Their Impact on HPLC

The chromatographic behavior of peptides containing this compound is dominated by the following factors:

  • Fmoc Group: This large, nonpolar group dramatically increases the hydrophobicity of the peptide, leading to strong retention on reversed-phase columns. A higher concentration of organic solvent is required for elution.[8]

  • 3-Iodo-D-Tyrosine: The iodine atom increases the molecular weight and the hydrophobicity of the tyrosine side chain, contributing to longer retention times compared to peptides with unmodified tyrosine.[9]

  • Peptide Sequence: The overall amino acid composition will influence the peptide's net charge, polarity, and potential for secondary structure formation, all of which affect HPLC separation.

Understanding these properties is crucial for selecting the appropriate column, mobile phases, and gradient conditions.

Experimental Protocols

3.1. Materials and Equipment

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector. An analytical HPLC system is required for purity analysis.

  • Columns:

    • Analytical: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).

    • Preparative: C18 silica column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size). A C4 or Phenyl column may be beneficial for extremely hydrophobic peptides.[3]

  • Solvents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade methanol (MeOH)

    • HPLC-grade isopropanol (IPA)

    • Ultrapure water (18.2 MΩ·cm)

  • Additives:

    • Trifluoroacetic acid (TFA), HPLC grade

  • Sample: Crude peptide containing this compound, lyophilized powder.

3.2. Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude peptide and to optimize separation conditions before scaling up to preparative purification.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent. Due to the high hydrophobicity, initial dissolution in a small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) may be necessary, followed by dilution with the initial mobile phase (e.g., 95% Mobile Phase A). The final concentration should be approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm, 300 Å.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (elevated temperature can improve peak shape for hydrophobic peptides).

    • Detection: 220 nm (for peptide bonds) and 265 nm or 301 nm (for the Fmoc group).

    • Injection Volume: 10-20 µL.

    • Gradient: See Table 1 for a typical gradient. This may need to be optimized based on the retention time of the peptide.

3.3. Protocol 2: Preparative RP-HPLC for "Fmoc-on" Purification

This protocol is designed to isolate the full-length, Fmoc-protected peptide from impurities.

  • Sample Preparation: Prepare a concentrated solution of the crude peptide (5-20 mg/mL) using the same method as for the analytical protocol. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.

  • Mobile Phase Preparation: Prepare fresh mobile phases as described in section 3.2. Ensure sufficient volume for the entire purification run.

  • HPLC Method:

    • Column: C18, 21.2 x 250 mm, 10 µm, 300 Å.

    • Flow Rate: 15-20 mL/min (adjust based on column diameter).

    • Column Temperature: 40 °C.

    • Detection: 220 nm and 265 nm.

    • Injection Volume: 0.5-5 mL, depending on concentration and column capacity.

    • Gradient: Use a gradient that is scaled from the optimized analytical method. A shallower gradient around the elution point of the target peptide will improve resolution. See Table 1 for an example.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the Fmoc-protected peptide.

  • Post-Purification:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

    • The Fmoc group can then be removed in solution using a base like piperidine, followed by a final desalting or purification step if necessary.

Data Presentation

The following tables summarize typical HPLC conditions and expected results for the purification of a model peptide containing this compound.

Table 1: Summary of Analytical and Preparative HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µm, 300 ÅC18, 21.2 x 250 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Temperature 40 °C40 °C
Detection 220 nm, 265 nm220 nm, 265 nm
Gradient 30-80% B over 30 min40-70% B over 45 min
Typical Loading 10-20 µg50-150 mg

Table 2: Quantitative Data from a Representative Purification

SampleInjection Volume (mL)Peptide Amount (mg)Retention Time (min)Peak Area (%)Purity (%)Yield (%)
Crude Peptide 0.020.0221.565.2~65%N/A
Purified Pool 0.020.0221.698.7>98%~45%
Side Fraction 1 0.020.0220.885.1--
Side Fraction 2 0.020.0222.379.4--

Note: Yield is calculated based on the initial amount of crude peptide loaded onto the preparative column.

Visualization of Workflows and Logic

The following diagrams illustrate the purification workflow and the logic behind method development.

G cluster_0 Pre-Purification cluster_1 Method Development cluster_2 Purification & Analysis crude Crude Fmoc-Peptide dissolve Dissolution in DMSO/Mobile Phase A crude->dissolve analytical Analytical HPLC dissolve->analytical optimize Optimize Gradient analytical->optimize prep Preparative HPLC optimize->prep fractions Fraction Collection prep->fractions purity_check Purity Analysis of Fractions fractions->purity_check pool Pool Pure Fractions purity_check->pool lyophilize Lyophilization pool->lyophilize final_product Purified Fmoc-Peptide lyophilize->final_product G cluster_hydrophobicity High Hydrophobicity cluster_params HPLC Parameter Selection peptide_props Peptide Properties fmoc Fmoc Group peptide_props->fmoc iodo Iodinated Tyr peptide_props->iodo temperature Temperature (Elevated, ~40-60°C) peptide_props->temperature column Column Choice (C18, C4) fmoc->column mobile_phase Mobile Phase (High % Organic) fmoc->mobile_phase iodo->column iodo->mobile_phase gradient Gradient Shape (Shallow) mobile_phase->gradient

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 3-iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-D-tyrosine is an iodinated derivative of the amino acid tyrosine. Its presence in peptides and proteins is of significant interest in various fields, including drug development and molecular biology, due to its role as an intermediate in thyroid hormone synthesis and as an inhibitor of tyrosine hydroxylase.[1] Accurate and sensitive detection and quantification of peptides containing this modification are crucial for understanding their biological functions and for pharmacokinetic studies. This application note provides detailed protocols for the analysis of 3-iodo-D-tyrosine-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, and data analysis strategies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of halogenated tyrosine derivatives. While specific data for 3-iodo-D-tyrosine is limited in publicly available literature, the data for similar compounds such as 3-nitro-L-tyrosine, 3-chloro-L-tyrosine, and 3-bromo-L-tyrosine provide a strong indication of the performance achievable with the described methods.[2][3]

Table 1: LC-MS/MS Method Performance for Halogenated Tyrosine Derivatives[2][3]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
3-Nitro-L-tyrosine0.0300.100
3-Chloro-L-tyrosine0.0300.098
3-Bromo-L-tyrosine0.0260.096

Table 2: Accuracy and Precision for the Analysis of Halogenated Tyrosines[2][3]

AnalyteConcentration LevelsInter-day Precision (CV%)Intra-day Precision (CV%)Accuracy (%)
3-Nitro-L-tyrosineLow, Medium, High<10%<10%95-105%
3-Chloro-L-tyrosineLow, Medium, High<10%<10%95-105%
3-Bromo-L-tyrosineLow, Medium, High<10%<10%95-105%

Experimental Protocols

Sample Preparation: Protein Digestion (Bottom-Up Proteomics)

This protocol is a general method for the preparation of peptides from a protein sample.

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction:

    • Solubilize the protein sample in 8 M urea in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56 °C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAM to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37 °C overnight.

  • Quenching and Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.[4][5]

LC-MS/MS Analysis of 3-iodo-D-tyrosine Peptides

This protocol is adapted from methods used for iodinated peptides.[6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna Omega, 50 x 2.1 mm, 3 µm, 100 Å).[8]

  • Mobile Phase A: 0.1% formic acid in water.[6][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6][7]

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 3.5 kV.[6][7]

  • Capillary Temperature: 275 °C.[6][7]

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most intense precursor ions. For targeted quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific peptide of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ProteinSample Protein Sample DenatureReduce Denaturation & Reduction (Urea, DTT) ProteinSample->DenatureReduce Alkylate Alkylation (IAM) DenatureReduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Desalting (C18 SPE) Digest->Desalt LC_Separation Reversed-Phase LC Separation Desalt->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS Scan (Precursor Ions) ESI->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 DatabaseSearch Database Search & Peptide Identification MS2->DatabaseSearch Quantification Quantification (Peak Area) DatabaseSearch->Quantification

Caption: Experimental workflow for the analysis of 3-iodo-D-tyrosine peptides.

fragmentation_pathway cluster_peptide Precursor Ion cluster_fragments Fragment Ions Precursor [M+nH]n+ Peptide with 3-iodo-D-tyrosine b_ion b-ions Precursor->b_ion Peptide backbone fragmentation y_ion y-ions Precursor->y_ion immonium_ion Immonium ion of 3-iodo-D-tyrosine (m/z 282.98) Precursor->immonium_ion Side chain fragmentation neutral_loss Neutral loss of Iodine (127 Da) Precursor->neutral_loss Side chain fragmentation

Caption: Fragmentation of a peptide containing 3-iodo-D-tyrosine in MS/MS.

signaling_inhibition cluster_pathway Dopamine Synthesis Pathway cluster_inhibitor Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase IodoTyr 3-iodo-D-tyrosine IodoTyr->Tyrosine Inhibits

Caption: Inhibition of Tyrosine Hydroxylase by 3-iodo-D-tyrosine.

Discussion

The analysis of peptides containing 3-iodo-D-tyrosine can be robustly achieved using a bottom-up proteomics approach coupled with LC-MS/MS. The provided protocols offer a starting point for method development. It is crucial to optimize LC gradients and MS parameters, particularly collision energy, for each specific peptide to achieve the best sensitivity and fragmentation for confident identification and accurate quantification.

The fragmentation of peptides containing 3-iodo-D-tyrosine will yield characteristic b- and y-ions from backbone cleavage. Additionally, a diagnostic immonium ion for 3-iodo-D-tyrosine at m/z 282.98 and a potential neutral loss of iodine (127 Da) can aid in the identification of this specific modification.[9][10]

For quantitative studies, the use of a stable isotope-labeled internal standard, such as a synthetic peptide containing ¹³C- and ¹⁵N-labeled amino acids, is highly recommended to correct for variations in sample preparation and instrument response.

The role of 3-iodo-D-tyrosine as an inhibitor of tyrosine hydroxylase has implications for studies on dopamine synthesis and related neurological pathways.[1] The ability to accurately measure the levels of peptides containing this modification can provide valuable insights into these biological processes.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of peptides containing 3-iodo-D-tyrosine. The combination of optimized sample preparation, high-resolution LC-MS/MS, and targeted data analysis allows for the sensitive and accurate quantification of these modified peptides, facilitating further research in drug development and molecular biology.

References

Application Notes and Protocols: Use of Fmoc-D-Tyr(3-I)-OH in Drug Design and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Tyr(3-I)-OH is a protected, non-canonical amino acid derivative that serves as a critical building block in modern peptide-based drug design.[1] Its unique structure, featuring a D-configuration amino acid backbone and an iodine atom on the tyrosine side chain, offers distinct advantages for developing therapeutic peptides with enhanced pharmacological profiles. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides.[1][2][3] This document outlines the key applications, experimental protocols, and underlying principles for the effective use of this compound in drug discovery and development.

Chemical Properties and Strategic Advantages in Drug Design

The incorporation of this compound into a peptide sequence imparts several desirable properties that can address common challenges in peptide drug development, such as poor metabolic stability and low bioavailability.[4]

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by most endogenous proteases, which are stereospecific for L-amino acids. This resistance to enzymatic degradation significantly increases the in-vivo half-life of the peptide therapeutic.[4]

  • Conformational Constraint: The bulky iodine atom at the 3-position of the tyrosine ring restricts the conformational freedom of the peptide backbone. This "stapling" effect can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[5][6]

  • Improved Binding Interactions: The iodine atom can participate in halogen bonding, a strong, non-covalent interaction with electron-donating atoms on the target protein. This can contribute to a more potent and specific binding event.[5]

  • Handle for Further Modification: The carbon-iodine bond serves as a versatile chemical handle for subsequent modifications. For instance, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach other functional groups or fluorescent dyes.[7][8]

  • Radiolabeling Potential: The presence of iodine allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). This is invaluable for applications in diagnostics, in-vivo imaging (PET/SPECT), and targeted radiotherapy.[1][9][10]

Key Applications

This compound is utilized across various therapeutic areas to improve the drug-like properties of peptides.

  • Metabolic Disorders: In the development of glucagon-like peptide-1 (GLP-1) receptor agonists for type 2 diabetes, incorporating modified amino acids can enhance stability and duration of action.[7]

  • Oncology: Iodinated peptides that target matrix metalloproteinases (MMPs), such as MMP-9, have been shown to exhibit more rapid and complete enzymatic hydrolysis. This suggests that iodination can create better-structured substrates for enzymes involved in cancer progression.[5]

  • Neuroscience: Its structural similarity to neurotransmitters makes it a useful tool for studying receptor interactions and designing novel therapeutics for neurological disorders.[11]

Quantitative Data: Impact on Enzyme Kinetics

The introduction of 3-iodotyrosine can significantly alter the kinetics of peptide-enzyme interactions. The following table summarizes data from a study on the cleavage of MMP-9 responsive peptides, comparing a standard tyrosine-containing peptide with its 3-iodotyrosine counterpart.

Peptide SequenceMichaelis Constant (KM, µM)Catalytic Rate (kcat, s⁻¹)Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹)
Ac-C(Acm)GY GRK(Ac)K-NH₂140 ± 200.08 ± 0.01570
Ac-C(Acm)GY(3-I) GRK(Ac)K-NH₂110 ± 100.20 ± 0.021820

Data adapted from a study on MMP-9 responsive peptides. Note: The original study used L-3-iodotyrosine, but the principles of altered enzyme kinetics are illustrative for the D-isomer's impact as well.[5] The data indicates that the iodinated peptide is a more efficient substrate for MMP-9, as shown by the over threefold increase in catalytic efficiency (kcat/KM).[5]

Experimental Protocols

Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a generic peptide containing a this compound residue on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol[3]

  • Cold methyl tert-butyl ether (MTBE)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the desired amount of Rink Amide resin in the reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[12]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly (5x with DMF, 3x with IPA, 3x with DMF).[13]

  • Amino Acid Coupling Cycle (Repeat for each amino acid):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), in DMF. Add DIPEA (6-10 eq.). Let the mixture pre-activate for 5-10 minutes.[12][14]

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[14]

    • Washing: Drain the coupling solution and wash the resin thoroughly (5x with DMF, 3x with IPA, 3x with DMF).

  • Fmoc Deprotection (for the next cycle):

    • Add 20% piperidine/DMF solution to the peptide-resin.

    • Agitate for 5 minutes, drain.

    • Add fresh deprotection solution, agitate for 20 minutes, and drain.

    • Wash the resin as described above.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail (Reagent K) to the resin (approx. 10 mL per gram of resin).[3]

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin beads and collect the filtrate.

    • Rinse the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold MTBE.[13]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).[14]

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

Visualizations

Experimental Workflow Diagram

spss_workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat N times) cluster_final Final Processing swell 1. Resin Swelling in DMF deprot1 2. Initial Fmoc Deprotection swell->deprot1 coupling 3. Amino Acid Coupling (e.g., this compound) deprot1->coupling wash1 4. Washing coupling->wash1 Next Amino Acid deprot2 5. Fmoc Deprotection wash1->deprot2 Next Amino Acid wash2 6. Washing deprot2->wash2 Next Amino Acid wash2->coupling Next Amino Acid cleavage 7. Cleavage from Resin wash2->cleavage precip 8. Precipitation in Ether cleavage->precip purify 9. RP-HPLC Purification precip->purify analyze 10. Analysis (Mass Spec) purify->analyze

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) process.

Example Signaling Pathway: GLP-1 Receptor Agonist

Peptides containing this compound can be designed as long-acting agonists for receptors like the Glucagon-Like Peptide-1 Receptor (GLP-1R), which is crucial for glucose homeostasis.

glp1_signaling ligand GLP-1 Agonist (contains D-Tyr(3-I)) receptor GLP-1 Receptor (GPCR) ligand->receptor Binds gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Stimulates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates cellular_response Increased Insulin Secretion pka->cellular_response epac2->cellular_response

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols for Bioconjugation of Peptides Containing 3-Iodo-D-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the bioconjugation of peptides incorporating the non-natural amino acid 3-iodo-D-tyrosine. This residue serves as a versatile handle for site-specific modifications via transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of complex peptide conjugates for various applications in drug discovery, diagnostics, and fundamental research.

Introduction

The incorporation of 3-iodo-D-tyrosine into peptides offers a strategic approach for precise bioconjugation. The iodine atom on the tyrosine ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods allow for the stable and specific installation of a wide array of functionalities, such as small molecules, imaging agents, and other biomolecules, under mild conditions compatible with sensitive peptide structures. The use of the D-isoform of tyrosine can also impart increased proteolytic stability to the peptide backbone.

Key Bioconjugation Techniques

This document outlines protocols for three primary palladium-catalyzed cross-coupling reactions utilizing the 3-iodo-D-tyrosine residue as a reactive handle.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 3-iodo-D-tyrosine residue and various boronic acids or esters. This reaction is widely used for the introduction of aryl, heteroaryl, or vinyl groups.

This protocol is a general guideline and may require optimization for specific peptide sequences and coupling partners.

Materials:

  • Peptide containing 3-iodo-D-tyrosine

  • Boronic acid or boronic ester derivative (1.5 - 3.0 equivalents)

  • Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (5-10 mol%)

  • Ligand: Sulfonated SPhos (sSPhos) or Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (2-4 equivalents relative to palladium)

  • Base: K₂CO₃, K₃PO₄, or Na₂CO₃ (2-4 equivalents)

  • Solvent: Degassed mixture of water and an organic solvent (e.g., DMF, DME, or ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the 3-iodo-D-tyrosine containing peptide in the chosen aqueous/organic solvent mixture.

  • Add the boronic acid or ester, base, palladium catalyst, and ligand to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C) under an inert atmosphere.[1]

  • Monitor the reaction progress by LC-MS. Typical reaction times range from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 0.1% TFA in water) to quench the reaction.

  • Filter the reaction mixture to remove any solid residues.

  • Purify the crude peptide conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Peptide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ac-Tyr(3-I)-OMePhenylboronic acidPd(OAc)₂ / P(o-tol)₃Na₂CO₃DME/H₂O8024~80[1]
Iodinated Leu-enkephalin analoguePotassium aryltrifluoroboratesPd(OAc)₂ / TPPTSK₂CO₃H₂ORT-Nearly Quantitative[2]
Resin-bound 3-iodotyrosyltripeptideIodobenzenePd(PPh₃)₄K₃PO₄DMF8020High[3]
Halotryptophan-containing peptide (intramolecular)4-Carboxyphenylboronic acidPd₂(dba)₃ / sSPhosKFDME/EtOH/H₂O120 (µW)0.5Good[4]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-iodo-D-tyrosine residue and a terminal alkyne. This reaction is particularly useful for introducing bioorthogonal handles for subsequent click chemistry or for creating rigid linkages.

This protocol is a general guideline and may require optimization.

Materials:

  • Peptide containing 3-iodo-D-tyrosine

  • Terminal alkyne (1.5 - 5.0 equivalents)

  • Palladium catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ (5-10 mol%)

  • Copper(I) co-catalyst: CuI (10-20 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Degassed DMF or a mixture of DMF and water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 3-iodo-D-tyrosine containing peptide in the chosen degassed solvent in a reaction vessel.

  • Add the terminal alkyne, base, palladium catalyst, and CuI to the reaction mixture.

  • Ensure the reaction is maintained under an inert atmosphere.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with a suitable solvent and acidify to quench.

  • Filter the mixture to remove any precipitates.

  • Purify the peptide conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions.

Peptide SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodophenylalanine-containing peptideTerminal AlkynePd(OAc)₂ / CuITEADMF/H₂ORT--[5]
Propargylglycine-bombesin derivative[¹⁹F]FIBPdCl₂(PPh₃)₂ / CuITEAH₂O/DMF5519[6]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the 3-iodo-D-tyrosine residue and a primary or secondary amine. This allows for the introduction of a wide range of amine-containing molecules.

This protocol is a general guideline and may require optimization.

Materials:

  • Peptide containing 3-iodo-D-tyrosine

  • Amine (1.5 - 3.0 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (5-10 mol%)

  • Ligand: A sterically hindered phosphine ligand such as XPhos or tBuXPhos (2-4 equivalents relative to palladium)

  • Base: A non-nucleophilic base such as NaOtBu or K₃PO₄ (2-4 equivalents)

  • Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 3-iodo-D-tyrosine containing peptide, amine, palladium catalyst, ligand, and base in the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a proton source (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions.

Quantitative data for Buchwald-Hartwig amination on 3-iodo-D-tyrosine containing peptides is less commonly reported in direct comparison tables. However, the reaction is known for its broad applicability and generally provides good to excellent yields depending on the specific substrates and reaction conditions.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described bioconjugation techniques.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_end Final Product Peptide Peptide with 3-Iodo-D-Tyrosine Mix Combine in Solvent (e.g., H₂O/DMF) Peptide->Mix Boronic_Acid Boronic Acid / Ester Boronic_Acid->Mix Additives Add Pd Catalyst, Ligand, and Base Mix->Additives Degas Degas with N₂/Ar Additives->Degas Heat Heat (40-80°C) Degas->Heat Quench Quench Reaction Heat->Quench Monitor by LC-MS Purify RP-HPLC Purification Quench->Purify Final_Product Bioconjugated Peptide (C-C Bond) Purify->Final_Product

Caption: Suzuki-Miyaura Coupling Workflow

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_end Final Product Peptide Peptide with 3-Iodo-D-Tyrosine Mix Combine in Solvent (e.g., DMF) Peptide->Mix Alkyne Terminal Alkyne Alkyne->Mix Additives Add Pd Catalyst, CuI, and Base Mix->Additives Inert Inert Atmosphere Additives->Inert Quench Quench Reaction Inert->Quench Monitor by LC-MS Purify RP-HPLC Purification Quench->Purify Final_Product Alkynylated Peptide (C-C Bond) Purify->Final_Product

Caption: Sonogashira Coupling Workflow

Applications in Drug Discovery and Development

The ability to site-selectively modify peptides containing 3-iodo-D-tyrosine has significant implications for therapeutic and diagnostic development.

  • Peptide Stapling and Macrocyclization: Intramolecular Suzuki-Miyaura or Sonogashira coupling can be used to create cyclic peptides.[5][7] This conformational constraint can lead to increased metabolic stability, enhanced binding affinity, and improved cell permeability.

  • Attachment of Payloads: The 3-iodo-D-tyrosine handle allows for the conjugation of small molecule drugs, creating peptide-drug conjugates (PDCs) for targeted drug delivery.

  • Introduction of Imaging Moieties: Fluorophores, radiolabels (e.g., via stannane intermediates for radioiodination), or contrast agents can be attached for diagnostic and research applications.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolysis.

  • Library Synthesis for SAR Studies: The versatility of these cross-coupling reactions enables the rapid synthesis of a diverse library of peptide analogues for structure-activity relationship (SAR) studies, accelerating the lead optimization process in drug discovery.[8]

Conclusion

Bioconjugation of peptides containing 3-iodo-D-tyrosine via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of well-defined peptide conjugates. The protocols and data presented herein provide a foundation for researchers to apply these techniques in their own work, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Troubleshooting & Optimization

Overcoming solubility issues with Fmoc-D-Tyr(3-I)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-D-Tyr(3-I)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

Q2: I'm observing incomplete coupling of this compound. What are the likely causes?

A2: Incomplete coupling of this compound can stem from several factors:

  • Poor Solubility: The primary challenge is often the limited solubility of the amino acid in the reaction solvent, leading to a lower effective concentration of the activated species.

  • Steric Hindrance: The bulky iodine atom on the tyrosine ring can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminus inaccessible for coupling. This is particularly common with hydrophobic sequences.

  • Suboptimal Activation: The chosen coupling reagents and conditions may not be sufficiently reactive to drive the coupling to completion, especially for a sterically hindered amino acid.

Q3: Can I use heating to improve the coupling efficiency of this compound?

A3: Yes, applying heat can be an effective strategy to improve coupling efficiency. Elevated temperatures can help disrupt peptide aggregation on the resin and increase the kinetic energy of the reactants. However, it is crucial to control the temperature carefully, as excessive heat can lead to side reactions such as racemization, especially with sensitive amino acids. Temperatures between 40°C and 60°C are generally considered safe for short periods.

Q4: Are there any specific side reactions to be aware of when using this compound?

A4: While the 3-iodo modification is relatively stable under standard SPPS conditions, it's important to be mindful of potential dehalogenation, although this is more commonly observed under harsh acidic or reducing conditions not typically employed during Fmoc-SPPS cycles. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the presence of scavengers is important to prevent side reactions on the iodinated ring.

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in the coupling solvent.
Potential Cause Recommended Solution
Insufficient solvent volume.Increase the solvent volume to achieve the desired concentration. Standard concentrations for SPPS are typically around 0.2 M to 0.5 M.
Inappropriate solvent.Use a stronger solvent such as NMP or a co-solvent system. A mixture of DMF and NMP (1:1) or the addition of a small amount of DMSO can improve solubility.
Low temperature.Gently warm the solution to aid dissolution. Sonication for a short period (5-10 minutes) can also be effective.[1][2]
Issue 2: Incomplete coupling reaction (positive Kaiser test after coupling).
Potential Cause Recommended Solution
Low effective concentration of activated amino acid due to poor solubility.Use a more effective solvent system (e.g., NMP, DMF/NMP, or DMF with a small amount of DMSO). Consider using a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents).
Steric hindrance from the iodine atom.Employ a more powerful coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA. Pre-activation of the amino acid for 1-2 minutes before adding it to the resin can also improve results.
On-resin peptide aggregation.Incorporate a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) as the solvent.[3] Alternatively, add chaotropic salts like LiCl (0.4 M) to the coupling reaction to disrupt secondary structures.[4]
Insufficient reaction time.Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings.
Incomplete deprotection of the previous amino acid.Ensure complete Fmoc removal by extending the piperidine treatment time or using a stronger deprotection solution (e.g., 20% piperidine in NMP).

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and then DMF again.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, proceed to a second coupling.

Protocol 2: Enhanced Solubility and Coupling Protocol for this compound
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the standard protocol, using NMP as the solvent if peptide aggregation is suspected.

  • Amino Acid Solution Preparation: Dissolve this compound (4 equivalents) in NMP. If solubility is still an issue, add DMSO up to 10% (v/v) and/or sonicate for 5-10 minutes.

  • Activation: Add HATU (3.9 equivalents) and DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1 minute.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature. If necessary, the temperature can be increased to 40°C.

  • Washing: Wash the resin thoroughly with NMP, followed by DCM and DMF.

  • Monitoring: Perform a Kaiser test. If positive, a second coupling with fresh reagents is recommended.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-Tyrosine Derivatives

CompoundDMFNMPDCMDMSO
This compound Soluble (at least 10 mg/mL)Likely SolublePoorly SolubleLikely Soluble
Fmoc-Tyr-OH SolubleSolublePoorly Soluble66.67 mg/mL[5]
Fmoc-Tyr(tBu)-OH SolubleSolublePoorly Soluble100 mg/mL[6]

Note: The solubility of this compound is inferred from supplier data and comparison with similar compounds. It is recommended to perform small-scale solubility tests before commencing large-scale synthesis.

Visualizations

SPPS_Workflow start Start SPPS resin_prep Resin Swelling (DMF or NMP) start->resin_prep end_node Cleavage and Deprotection deprotection Fmoc Deprotection (20% Piperidine) resin_prep->deprotection wash1 Washing deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Washing coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling (if needed) kaiser_test->double_coupling Positive next_cycle Next Amino Acid Cycle kaiser_test->next_cycle Negative double_coupling->wash2 next_cycle->end_node Final Cycle Complete next_cycle->deprotection Repeat Cycle

Caption: Workflow for a single coupling cycle in SPPS.

MMP_Signaling extracellular_matrix Extracellular Matrix (ECM) mmp9 MMP-9 (Gelatinase B) extracellular_matrix->mmp9 degrades cleaved_fragments Cleaved Peptide Fragments mmp9->cleaved_fragments cleaves peptide_probe Iodinated Peptide Probe (e.g., containing D-Tyr(3-I)) peptide_probe->mmp9 is a substrate for cellular_uptake Cellular Uptake / Signal cleaved_fragments->cellular_uptake leads to tumor_cell Tumor Cell tumor_cell->mmp9 secretes

Caption: Role of iodinated peptides in MMP-9 signaling pathways.[2]

References

Preventing side reactions during the coupling of Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the solid-phase peptide synthesis (SPPS) coupling of Fmoc-D-Tyr(3-I)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

The primary side reactions encountered during the coupling of this compound are O-acylation of the unprotected phenolic hydroxyl group and incomplete coupling due to steric hindrance.

  • O-acylation: The unprotected hydroxyl group on the tyrosine side chain can be acylated by the activated carboxyl group of another this compound molecule or any other amino acid being coupled. This results in the formation of a stable ester bond, leading to the growth of a peptide chain on the side chain and yielding a branched peptide impurity.[1]

  • Incomplete Coupling: The presence of the bulky iodine atom at the 3-position of the tyrosine ring, in addition to the Fmoc protecting group, can create significant steric hindrance. This can slow down the coupling reaction and lead to incomplete acylation of the resin-bound free amine, resulting in deletion sequences ([n-1] peptides).

Q2: Is the Carbon-Iodine bond on the tyrosine ring stable during standard Fmoc-SPPS conditions?

Yes, the carbon-iodine bond in 3-iodo-tyrosine is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[2]

Q3: Can di-iodination occur during the coupling of this compound?

When starting with the mono-iodinated this compound, further iodination to di-iodotyrosine is not a typical side reaction under standard coupling conditions. Di-iodination is a concern during the direct iodination of tyrosine residues on a peptide, where an excess of the iodinating reagent can lead to the formation of the di-iodinated species.[3][4]

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptom: Monitoring of the coupling reaction (e.g., by Kaiser test or TNBS test) indicates the presence of unreacted free amines on the resin. LC-MS analysis of the crude peptide shows a significant peak corresponding to the [n-1] deletion sequence.

Root Cause: The steric hindrance from the iodine atom and the Fmoc group can make the coupling reaction sluggish.

Solutions:

  • Optimize Coupling Reagents and Additives: Employ more powerful coupling reagents that are effective for sterically hindered amino acids. A comparison of commonly used coupling reagents is provided in Table 1.

  • Increase Coupling Time: Extend the reaction time to allow for complete coupling. Monitoring the reaction at different time points can help determine the optimal duration.

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with a fresh solution of the activated amino acid.

  • Increase Reagent Excess: Use a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading).

  • Elevated Temperature/Microwave Synthesis: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) or using a microwave peptide synthesizer can significantly enhance the coupling efficiency for hindered amino acids.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdvantagesDisadvantages
HATU/HCTU Aminium/UroniumHigh reactivity, fast coupling, effective for hindered amino acids.Can cause guanidinylation of the free amine if used in large excess. Higher cost.
COMU Aminium/UroniumHigh reactivity, similar to HATU, with improved solubility and safety profile.[5][6][7]Higher cost.
PyBOP PhosphoniumHigh coupling efficiency, less prone to guanidinylation than aminium/uronium reagents.Can be less effective than HATU for extremely difficult couplings.
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, low risk of racemization.Slower reaction rates compared to onium salts, may not be sufficient for highly hindered couplings.
DIC/HOBt Carbodiimide/AdditiveWidely used and cost-effective.Can be less efficient than OxymaPure and may pose a safety hazard (HOBt is explosive).[3]
Issue 2: O-Acylation of the Tyrosine Side Chain

Symptom: LC-MS analysis of the crude peptide shows a significant impurity with a mass corresponding to the desired peptide plus the mass of the coupled amino acid (or the entire peptide chain) attached to the tyrosine side chain.

Root Cause: The unprotected phenolic hydroxyl group of this compound is nucleophilic and can react with the activated carboxyl group of the incoming amino acid.

Solutions:

  • Use a Side-Chain Protecting Group: The most effective way to prevent O-acylation is to use a derivative of this compound with a protected side chain. However, commercially available this compound is often supplied without side-chain protection. If O-acylation is a significant problem, sourcing or synthesizing a side-chain protected version (e.g., with a t-butyl or 2-chlorotrityl group) is recommended.

  • Optimize Coupling Conditions:

    • Minimize Pre-activation Time: Long pre-activation times can lead to the formation of highly reactive species that are more prone to side reactions. Add the activated amino acid solution to the resin immediately after preparation.

    • Choice of Coupling Reagent: While highly reactive reagents are good for overcoming steric hindrance, they can also increase the likelihood of O-acylation. A careful balance is needed. Using DIC with an additive like HOBt or OxymaPure may be a milder option that reduces O-acylation compared to highly reactive uronium/phosphonium reagents.

    • Control Base Concentration: The presence of a strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. Use the minimum necessary amount of base (e.g., DIPEA or collidine). For particularly sensitive couplings, the weaker base 2,4,6-collidine is sometimes preferred over DIPEA to minimize base-catalyzed side reactions.[3]

Experimental Protocols

Protocol 1: Standard Coupling Protocol for this compound using HATU

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Immediately add the activation solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Double Coupling Protocol for Difficult Sequences

  • Follow steps 1-3 of the Standard Coupling Protocol.

  • After the initial coupling time (e.g., 2 hours), drain the reaction vessel.

  • Wash the resin with DMF (3 x).

  • Repeat the coupling step with a fresh solution of activated this compound for another 2 hours.

  • Proceed with monitoring and washing as described in the standard protocol.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin activation Activate this compound (e.g., with HATU/DIPEA in DMF) start->activation coupling Couple to Resin (2-4 hours) activation->coupling monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring wash Wash Resin monitoring->wash Complete troubleshoot Troubleshoot: - Extend time - Double couple - Change reagents monitoring->troubleshoot Incomplete next_cycle Proceed to Next Cycle wash->next_cycle troubleshoot->coupling side_reactions cluster_main_pathway Desired Reaction Pathway cluster_side_reactions Potential Side Reactions Resin_NH2 Resin-NH2 Desired_Product Desired Coupled Product Resin_NH2->Desired_Product Coupling Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Resin_NH2->Incomplete_Coupling Steric Hindrance Activated_AA Activated this compound Activated_AA->Desired_Product O_Acylation O-Acylation (Branched Peptide) Activated_AA->O_Acylation Attack by Tyr-OH

References

Technical Support Center: Fmoc-D-Tyr(3-I)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-D-Tyr(3-I)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Low coupling efficiency with this compound is a common issue due to the steric hindrance imposed by the bulky iodine atom on the tyrosine ring. This guide provides a systematic approach to troubleshoot and improve coupling outcomes.

Problem: Incomplete or Failed Coupling

Symptoms:

  • Positive Kaiser test (blue or purple beads) after coupling.[1][2]

  • Low yield of the final peptide.

  • Presence of deletion sequences (peptide minus the intended iodotyrosine residue) in mass spectrometry analysis.

Possible Causes & Recommended Solutions:

CauseRecommended Solutions
Insufficient Reagent Activation 1. Utilize High-Activity Coupling Reagents: For sterically hindered amino acids like this compound, standard carbodiimide reagents like DCC or DIC may be inefficient.[3] Switch to more potent phosphonium or uronium/aminium salt-based reagents. HATU, HCTU, and COMU are highly recommended for their superior activation and faster coupling kinetics.[4][5] 2. Optimize Additives: If using carbodiimides, ensure the presence of additives like HOBt or OxymaPure to minimize racemization and improve efficiency.[3][4] HOAt, an aza-analog of HOBt, can markedly accelerate acylation.[3]
Steric Hindrance 1. Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) to ensure completion. Monitor the reaction progress using a qualitative test like the Kaiser test.[1] 2. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound to the resin.[6] This can help drive the reaction to completion. 3. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) relative to the resin loading.
Peptide Aggregation on Resin 1. Use Chaotropic Salts: Incorporate chaotropic salts like LiCl or KSCN in the coupling mixture to disrupt secondary structures and improve resin swelling.[7] 2. Modify Solvent System: A mixture of DCM/DMF/NMP (1:1:1) can enhance solubilization of aggregated sequences.[7] 3. Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can disrupt aggregation and increase reaction rates. However, this should be done cautiously to avoid side reactions.
Suboptimal Reaction Conditions 1. Solvent Choice: Ensure the use of high-purity, anhydrous DMF as the primary solvent. Proper resin swelling is critical for the accessibility of reactive sites.[3] 2. Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine is reported to reduce racemization compared to DIPEA.[3] Avoid using an excessive amount of base.
Unreacted Amino Groups (Deletion) Capping: After the coupling step, treat the resin with a capping agent, such as acetic anhydride, to permanently block any unreacted N-terminal amino groups. This prevents the formation of deletion sequences in subsequent coupling cycles.[6]

Troubleshooting Workflow

G start Low Coupling Efficiency (Positive Kaiser Test) reagent Switch to High-Activity Coupling Reagent (e.g., HATU, COMU) start->reagent Initial Step time Extend Coupling Time (2-4 hours) reagent->time If still incomplete double_couple Perform Double Coupling time->double_couple If still incomplete temp Increase Reaction Temperature double_couple->temp For highly resistant cases capping Implement Capping Step (e.g., Acetic Anhydride) temp->capping To prevent deletion end Optimized Coupling capping->end

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are generally superior to carbodiimides.[3] HATU and COMU are highly recommended due to their high reactivity and efficiency in difficult couplings.[4][5] Phosphonium salts like PyBOP are also a good alternative.[4]

Q2: How can I monitor the coupling reaction in real-time?

The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines on the resin.[1] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling. For N-terminal proline, which has a secondary amine, the chloranil test should be used.[2]

Q3: Can I use microwave-assisted synthesis for this amino acid?

Yes, microwave-assisted SPPS can be beneficial as the increased temperature can help overcome steric hindrance and reduce aggregation, leading to faster and more efficient coupling.[8] COMU is particularly well-suited for microwave-accelerated SPPS.[8]

Q4: What are the potential side reactions when coupling this compound?

  • Racemization: Although less common with ureonium/aminium reagents, it can still occur, especially with prolonged activation times or excessive base. Using additives like HOBt or OxymaPure can suppress racemization.[3][4]

  • Guanidinylation: This can occur if uronium reagents like HBTU are not pre-activated before being added to the resin, allowing them to react with the free amine.

  • Reaction with the phenolic hydroxyl group: While the hydroxyl group of tyrosine is generally not reactive under standard coupling conditions, highly reactive reagents could potentially cause side reactions. However, this is less common than incomplete coupling at the N-terminus.

Q5: Is it necessary to protect the hydroxyl group of tyrosine?

In standard Fmoc-SPPS, the phenolic hydroxyl group of tyrosine is typically protected (e.g., with a tert-butyl group, tBu) to prevent potential side reactions during synthesis and cleavage. However, for specific applications, it may be left unprotected, but this requires careful selection of coupling conditions to avoid O-acylation.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for a standard solid-phase peptide synthesis workflow on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.3 mmol, 3 eq.)

  • HATU (0.3 mmol, 3 eq.)

  • DIPEA (0.6 mmol, 6 eq.)

  • Anhydrous DMF

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and react for 5 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for completeness of the coupling.

  • Post-Coupling Wash:

    • If the Kaiser test is negative (yellow beads), drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Troubleshooting (if Kaiser test is positive):

    • If the test is positive (blue/purple beads), drain the reaction solution and repeat steps 4-6 (double coupling).

  • Capping (Optional but Recommended):

    • After a successful coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 30 minutes to block any unreacted amines.

    • Wash the resin as described in step 6.

Workflow for High-Efficiency Coupling

G start Start: Fmoc-Deprotected Resin preactivate Pre-activate: This compound + HATU + DIPEA in DMF start->preactivate couple Add to Resin Couple for 2 hours preactivate->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative (Yellow) double_couple Double Couple: Repeat Activation and Coupling monitor->double_couple Positive (Blue) cap Optional: Cap with Acetic Anhydride wash->cap double_couple->monitor next_cycle Proceed to Next Cycle cap->next_cycle

Caption: A step-by-step experimental workflow for the coupling of this compound.

References

Troubleshooting incomplete Fmoc deprotection of 3-iodo-D-tyrosine residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete Fmoc deprotection of 3-iodo-D-tyrosine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides & FAQs

This section addresses common issues and questions in a direct question-and-answer format.

Q1: I am observing a significant amount of Fmoc-protected 3-iodo-D-tyrosine in my crude peptide product after cleavage. What are the likely causes?

Incomplete Fmoc deprotection of 3-iodo-D-tyrosine can stem from several factors, often exacerbated by the bulky and electron-withdrawing nature of the iodine atom. The primary causes include:

  • Steric Hindrance: The large iodine atom at the 3-position of the tyrosine ring can sterically hinder the approach of the piperidine base to the fluorenyl ring system, slowing down the deprotection reaction.[1][2]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can physically block access of the deprotection solution to the N-terminal Fmoc group.[3]

  • Inefficient Deprotection Reagents or Conditions: Standard deprotection times and reagent concentrations may be insufficient for this modified amino acid. The choice of base and solvent can also significantly impact efficiency.[1][4][5]

  • Degraded Deprotection Solution: Over time, the piperidine solution in DMF can degrade, leading to reduced efficacy.[6]

Q2: How can I improve the efficiency of Fmoc deprotection for 3-iodo-D-tyrosine?

To enhance deprotection efficiency, consider the following modifications to your protocol:

  • Extend Deprotection Time: Increasing the duration of the deprotection step or performing a second deprotection treatment can help drive the reaction to completion.[7]

  • Increase Deprotection Temperature: Gently warming the reaction vessel can increase the reaction rate. However, this should be done cautiously to avoid potential side reactions.

  • Optimize Deprotection Reagent and Concentration: While 20% piperidine in DMF is standard, for difficult deprotections, you might consider using alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 4-methylpiperidine.[5][8] Adding a small percentage of DBU (e.g., 1-2%) to the piperidine solution can also be effective.[7]

  • Incorporate Chaotropic Agents: Adding chaotropic agents can help to disrupt secondary structures and reduce peptide aggregation, thereby improving reagent access.

  • Use a More Polar Solvent: N-methylpyrrolidone (NMP) can be a better solvent than DMF for disrupting peptide aggregation.[4]

Q3: Are there alternative deprotection reagents to piperidine that are effective for sterically hindered residues like 3-iodo-D-tyrosine?

Yes, several alternatives to piperidine can be more effective for challenging deprotection steps:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be very effective for Fmoc removal, often used at a concentration of 2-5% in DMF.[5][8]

  • 4-Methylpiperidine: Has been shown to be as efficient as piperidine for Fmoc deprotection and is not a controlled substance.[5]

  • Piperazine: Can be a safer and effective alternative, though solubility can be a consideration.[9]

Q4: How can I monitor the completeness of the Fmoc deprotection reaction?

Monitoring the deprotection is crucial for optimizing your protocol. Common methods include:

  • UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly around 301 nm. By monitoring the UV absorbance of the solution flowing from the reactor, you can track the progress of the deprotection.[10]

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects free primary amines on the resin. A positive test (blue color) indicates successful deprotection. However, be aware that proline and other N-substituted amino acids will not give a positive result.[11]

  • Chloranil Test: This test can be used to detect secondary amines, such as proline, and will also give a positive result for other free amines.

  • Trial Cleavage and HPLC/MS Analysis: A small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to directly assess the extent of deprotection.[12]

Quantitative Data Summary

The following tables provide a summary of common Fmoc deprotection reagents and conditions for comparison.

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentTypical ConcentrationSolventAdvantagesDisadvantages
Piperidine20-50% (v/v)DMF, NMPWell-established, effective for most residues.[4]Can be less effective for sterically hindered residues, controlled substance.[5]
4-Methylpiperidine20% (v/v)DMFAs effective as piperidine, not a controlled substance.[5]
DBU2-10% (v/v)DMFHighly effective for difficult sequences, non-nucleophilic.[5][8]Can promote side reactions if not used carefully.
Piperazine5-10% (w/v)DMF, NMPSafer alternative to piperidine.[9][13]Can have solubility issues, may form precipitates.[9]

Table 2: Recommended Deprotection Times for Different Reagents

ReagentStandard Time (min)Extended Time for Difficult Residues (min)
20% Piperidine/DMF2 x 5-102 x 15-20 or 3 x 10
2% DBU/DMF2 x 5-72 x 10-15
20% 4-Methylpiperidine/DMF2 x 5-102 x 15-20

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Wash the peptide-resin with DMF (3 x 1 min).

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4.

  • Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine.

  • Proceed to the next coupling step.

Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences

  • Wash the peptide-resin with DMF (3 x 1 min).

  • Treat the resin with a solution of 2% DBU and 20% piperidine in DMF.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-3.

  • Wash the resin thoroughly with DMF (5-7 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free amine before proceeding.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

  • During the deprotection step, collect the effluent from the reaction vessel.

  • Measure the absorbance of the effluent at approximately 301 nm.

  • The absorbance will increase as the piperidine-dibenzofulvene adduct is formed and then decrease as the reaction goes to completion and the adduct is washed away.

  • Continue the deprotection and washing steps until the absorbance returns to baseline, indicating complete removal of the Fmoc group and the adduct.[10]

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Incomplete Fmoc Deprotection of 3-Iodo-D-Tyrosine start Incomplete Deprotection (HPLC/MS evidence) q1 Initial Checks start->q1 q1->start No (Prepare fresh solution) a1 Fresh Reagents? Correct Concentration? q1->a1 Yes q2 Increase Reaction Time/Temperature a1->q2 a2 Extend deprotection to 2x20 min or gently warm to 30-40°C q2->a2 Yes end_fail Consult Specialist q2->end_fail No q3 Change Deprotection Reagent a2->q3 a3 Use 2% DBU in DMF or 20% 4-Methylpiperidine in DMF q3->a3 Yes q3->end_fail No q4 Address Peptide Aggregation a3->q4 a4 Switch solvent to NMP Add chaotropic agents q4->a4 Yes q4->end_fail No end_success Successful Deprotection a4->end_success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_1 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene (DBF) Intermediate1->Dibenzofulvene β-elimination Free_Amine H2N-Peptide-Resin Intermediate1->Free_Amine - CO2 Adduct Piperidine-DBF Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Minimizing Racemization of Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization of Fmoc-D-Tyr(3-I)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which an enantiomerically pure starting material, in this case, this compound, converts into a mixture of both D- and L-enantiomers. During peptide synthesis, the activation of the carboxylic acid group of the amino acid can make the alpha-proton acidic and susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either side, resulting in a loss of stereochemical integrity. The presence of the L-isomer impurity can be difficult to remove and may have significant effects on the peptide's biological activity and pharmacological properties.

Q2: Why is this compound potentially prone to racemization?

A2: While specific data on the racemization of this compound is limited, several factors suggest a potential for racemization. The bulky iodine atom on the aromatic ring can introduce steric hindrance, potentially prolonging the coupling reaction time and increasing the window for base-catalyzed epimerization.[1] Furthermore, the iodo-substituent is weakly electron-withdrawing, which can increase the acidity of the alpha-proton, making it more susceptible to abstraction.[2]

Q3: What are the key factors influencing racemization during the coupling step?

A3: The primary factors influencing racemization during the coupling of Fmoc-amino acids are:

  • Coupling Reagents: The type of coupling reagent used for carboxyl group activation plays a crucial role.

  • Base: The choice and amount of base used during coupling can significantly impact the rate of racemization.

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.[3]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates.[4]

  • Activation Time: Longer pre-activation times can lead to increased racemization before the coupling partner is introduced.

Troubleshooting Guide

Issue: High levels of L-Tyr(3-I) epimer detected in the final peptide.
Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as a carbodiimide (e.g., DIC) in the presence of an additive like OxymaPure or Cl-HOBt. Aminium/uronium reagents like HBTU or HATU should be used with caution and in combination with a hindered base.
Excessive or Strong Base Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] Use the minimum amount of base necessary to facilitate the reaction.
High Coupling Temperature Perform the coupling reaction at a lower temperature. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit racemization for other amino acids.[3] For conventional synthesis, consider performing the coupling at 0°C or room temperature.
Prolonged Activation Time Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, the activated amino acid should be added to the deprotected peptide-resin immediately.
Solvent Effects While DMF is a standard solvent, for particularly sensitive couplings, exploring alternative solvents or solvent mixtures could be beneficial. Less polar solvent mixtures may reduce racemization.

Quantitative Data Summary

Coupling ReagentBaseTemperature (°C)AdditiveExpected Racemization Trend for this compound
HATUDIPEA25NoneHigher
HBTUDIPEA25NoneModerate to High
DICDIPEA25HOBtModerate
DICCollidine25OxymaPureLow
DICNone0Cl-HOBtVery Low

Note: This table illustrates general trends. The actual extent of racemization will depend on the specific peptide sequence and reaction conditions. It is crucial to perform analytical checks to determine the optimal conditions for your specific synthesis.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound

This protocol is designed to minimize racemization by using a carbodiimide activator with an additive and a hindered base at a controlled temperature.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.) in DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the solution.

    • Allow the pre-activation to proceed for no more than 2 minutes at room temperature.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Add 2,4,6-collidine (3 eq.) to the reaction vessel.

    • Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method to determine the enantiomeric purity of the synthesized peptide after cleavage and deprotection.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Acid Hydrolysis:

    • Lyophilize a small aliquot of the purified peptide.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Remove the HCl under vacuum.

  • Derivatization (Marfey's Method):

    • Dissolve the hydrolyzed amino acid mixture in 100 µL of 1 M NaHCO₃.

    • Add 50 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction to room temperature and quench with 25 µL of 2 M HCl.

  • Chiral HPLC Analysis:

    • Analyze the derivatized amino acid mixture by reverse-phase HPLC using a C18 column.

    • The diastereomeric derivatives of D- and L-Tyr(3-I) will have different retention times, allowing for their separation and quantification.

    • Prepare standards of L- and D-Tyr(3-I) derivatized with Marfey's reagent to identify the retention times of each epimer.

Visualizations

Racemization_Mechanism Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling Reagent Proton_Abstraction Activated_Ester->Proton_Abstraction Base Base (e.g., DIPEA) Base->Proton_Abstraction Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Reprotonation_D Reprotonation (D-face) Enolate->Reprotonation_D H+ Reprotonation_L Reprotonation (L-face) Enolate->Reprotonation_L H+ D_Product Fmoc-D-Tyr(3-I)-Peptide (Desired Product) Reprotonation_D->D_Product L_Product Fmoc-L-Tyr(3-I)-Peptide (Racemized Product) Reprotonation_L->L_Product

Caption: Mechanism of base-catalyzed racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Check_Temp Evaluate Coupling Temperature Check_Reagents->Check_Temp No Optimize_Reagents Switch to DIC/OxymaPure Use Hindered Base (Collidine) Check_Reagents->Optimize_Reagents Yes Check_Time Assess Pre-activation Time Check_Temp->Check_Time No Optimize_Temp Lower Coupling Temperature (e.g., 0°C or RT) Check_Temp->Optimize_Temp Yes Optimize_Time Minimize Pre-activation Time Check_Time->Optimize_Time Yes End Racemization Minimized Check_Time->End No Optimize_Reagents->Check_Temp Optimize_Temp->Check_Time Optimize_Time->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Addressing low yield in the synthesis of peptides with Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the modified amino acid Fmoc-D-Tyr(3-I)-OH.

Troubleshooting Guide: Addressing Low Yield

Low yield in the synthesis of peptides containing this compound can arise from several factors, including incomplete coupling, steric hindrance, side reactions, and issues during cleavage and deprotection. This guide provides a systematic approach to identifying and resolving these common problems.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_solutions Potential Solutions & Actions start Low Crude Peptide Yield check_coupling 1. Verify Coupling Efficiency start->check_coupling check_deprotection 2. Assess Fmoc Deprotection check_coupling->check_deprotection coupling_solutions • Use potent coupling reagents (HATU, HCTU, COMU) • Implement double coupling strategy • Increase reagent concentration & coupling time check_coupling->coupling_solutions check_cleavage 3. Optimize Cleavage & Deprotection check_deprotection->check_cleavage deprotection_solutions • Extend deprotection time • Use fresh piperidine solution • Monitor Fmoc removal via UV check_deprotection->deprotection_solutions final_product Improved Peptide Yield check_cleavage->final_product cleavage_solutions • Use appropriate scavenger cocktail (e.g., Reagent K) • Prevent iodine loss with scavengers like TIS • Optimize cleavage time check_cleavage->cleavage_solutions

Caption: Troubleshooting workflow for low peptide yield.

Frequently Asked Questions (FAQs)

1. Why am I experiencing low coupling efficiency when incorporating this compound?

The bulky iodine atom on the tyrosine ring of this compound can cause significant steric hindrance, making it a "difficult" amino acid to couple.[1][2][3] This steric hindrance can slow down the reaction rate and lead to incomplete coupling, resulting in deletion sequences and lower overall yield.[2]

2. What are the best coupling reagents for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to achieve higher coupling efficiency.[4] Carbodiimide-based reagents like DIC alone may be insufficient.[3] Uronium/aminium or phosphonium salt-based reagents are generally more effective.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseKey Advantages
HATU NoneDIPEA, CollidineHighly reactive, effective for hindered couplings.[4][5]
HCTU NoneDIPEA, CollidineGood compromise in terms of reactivity and cost.[6]
COMU NoneDIPEA, CollidineHigh reactivity, comparable to HATU, with better solubility.[7]
PyBOP NoneDIPEA, NMMEffective for bulky amino acids.[4]
DIC OxymaPure, HOAtNoneCan be effective, especially with additives that enhance reactivity.[7][8]

3. Is a "double coupling" strategy necessary for this compound?

Yes, for difficult residues like this compound, a double coupling strategy is highly recommended.[2][9] This involves performing the coupling step twice before proceeding to the deprotection of the next amino acid. This ensures the reaction goes to completion and minimizes the formation of deletion sequences.[2]

4. Can the iodinated tyrosine residue undergo side reactions during synthesis?

Yes, the iodine on the tyrosine ring can be susceptible to certain reactions. One potential side reaction is the iodination of other sensitive residues, such as tryptophan, if elemental iodine is present, though this is more of a concern during disulfide bond formation with iodine.[10] More commonly, aggregation of the growing peptide chain can be promoted by the presence of iodotyrosine, which can hinder subsequent synthesis steps.[11][12]

5. Are there specific considerations for the Fmoc deprotection of D-Tyr(3-I)-OH?

While standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are generally effective, incomplete deprotection can occur with sterically hindered residues.[13][14] It is crucial to ensure complete Fmoc removal to avoid truncated sequences.

To ensure complete deprotection:

  • Use a fresh solution of 20% piperidine in DMF.

  • Consider extending the deprotection time (e.g., from 10 minutes to 15-20 minutes).

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the next coupling step.

6. What is the optimal cleavage cocktail for a peptide containing D-Tyr(3-I)-OH?

A standard cleavage cocktail for Fmoc-SPPS is trifluoroacetic acid (TFA) with a mixture of scavengers.[15][16][17] The choice of scavengers is critical to prevent side reactions and protect sensitive residues. For peptides containing tyrosine, scavengers are needed to trap the carbocations generated from protecting groups, which could otherwise lead to reattachment or modification of the peptide.[15]

Table 2: Common Cleavage Cocktails for Peptides with Sensitive Residues

Reagent CocktailComposition (v/v)Recommended For
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing Trp, Cys, Met, or Tyr.[15]
TFA/TIS/Water TFA/triisopropylsilane/water (95:2.5:2.5)General use for peptides without highly sensitive residues. TIS is a good carbocation scavenger.[15]
Reagent R TFA/thioanisole/anisole/EDT (90:5:2:3)Peptides with sulfonyl-protected Arginine.[15]

For a peptide containing D-Tyr(3-I)-OH, Reagent K is a robust choice as it contains scavengers that protect the tyrosine residue. Triisopropylsilane (TIS) is also a beneficial scavenger to prevent issues with the iodinated side chain.

Experimental Protocols

Protocol 1: Double Coupling of this compound

This protocol is recommended to ensure complete incorporation of the sterically hindered this compound.

  • First Coupling:

    • Swell the resin in DMF.

    • Deprotect the N-terminal Fmoc group of the growing peptide chain using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Prepare the coupling solution: Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • Drain the reaction vessel.

  • Second Coupling:

    • Wash the resin with DMF.

    • Repeat the coupling step with a freshly prepared solution of this compound, HATU, and DIPEA.

    • Shake for another 1-2 hours.

    • Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: Cleavage and Deprotection

This protocol is suitable for peptides containing D-Tyr(3-I)-OH and other sensitive residues.

  • Preparation:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Prepare the cleavage cocktail (Reagent K is recommended) fresh in a well-ventilated fume hood. For 100 mg of resin, use approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin.

    • Shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Diagram: General Peptide Synthesis Workflow

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Cleavage from Resin & Side-chain Deprotection (TFA + Scavengers) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: General solid-phase peptide synthesis workflow.

References

Technical Support Center: Stability of the Iodine-Tyrosine Bond During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the iodine-tyrosine bond during peptide cleavage from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: How stable is the iodine-tyrosine bond during standard peptide cleavage conditions?

The carbon-iodine bond on a tyrosine residue is susceptible to cleavage under the acidic conditions typically used for removing peptides from a solid support, most commonly with trifluoroacetic acid (TFA). The extent of this deiodination depends on several factors, including the concentration of TFA, the duration of the cleavage reaction, temperature, and the presence of scavengers in the cleavage cocktail. Without proper precautions, significant loss of iodine can occur, leading to a mixture of the desired iodinated peptide and the non-iodinated counterpart, complicating purification and reducing yields.

Q2: What are the primary causes of iodine loss during peptide cleavage?

The primary cause of deiodination is electrophilic attack on the iodinated aromatic ring of tyrosine, which is activated by the strong acid. Cationic species generated from the cleavage of protecting groups (e.g., tert-butyl cations from tBu protecting groups) or from the resin linker itself can act as electrophiles and displace the iodine atom. Oxidation of the iodide ion can also contribute to instability.

Q3: How can I minimize deiodination during cleavage?

Minimizing deiodination requires careful optimization of the cleavage protocol. Key strategies include:

  • Using appropriate scavengers: Scavengers are nucleophilic agents added to the cleavage cocktail to trap reactive cationic species.

  • Optimizing cleavage time and temperature: Shorter cleavage times and lower temperatures (e.g., performing the reaction in an ice bath) can reduce the extent of side reactions, including deiodination.[1]

  • Using a less harsh cleavage cocktail: While high concentrations of TFA are often necessary for efficient cleavage, exploring milder conditions or alternative cleavage reagents may be beneficial if deiodination is a significant issue.

Troubleshooting Guides

Problem 1: Significant loss of iodine from my peptide is observed after cleavage.

  • Potential Cause: Inadequate scavenging of reactive cations generated during cleavage.

  • Solution:

    • Review your cleavage cocktail composition. For peptides containing iodotyrosine, a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may not be sufficient.

    • Add a soft nucleophile. Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are effective at trapping carbocations and can help protect the iodine-tyrosine bond.[2] A recommended starting point is "Reagent K" or similar formulations.[3]

    • Optimize scavenger concentration. The amount of scavenger should be sufficient to quench all generated cationic species. A typical concentration is 2.5-5% (v/v) of the total cleavage cocktail volume.

Problem 2: My iodinated peptide shows poor purity after cleavage, with multiple unexpected peaks in the HPLC chromatogram.

  • Potential Cause 1: Incomplete removal of protecting groups.

  • Solution: While aiming to minimize deiodination, ensure the cleavage time is sufficient for complete deprotection of other amino acid side chains. A trial cleavage with a small amount of resin, followed by HPLC and mass spectrometry analysis, can help determine the optimal cleavage duration.[4]

  • Potential Cause 2: Side reactions other than deiodination. Tyrosine and other sensitive residues like tryptophan, methionine, and cysteine are susceptible to modification during cleavage.[2]

  • Solution: Utilize a comprehensive cleavage cocktail that protects a wide range of sensitive amino acids. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a robust option for complex peptides.[3] Phenol is thought to offer some protection to tyrosine and tryptophan residues.

Problem 3: The cleavage of my iodinated peptide from the resin is inefficient, resulting in low yield.

  • Potential Cause: The cleavage conditions are too mild or the reaction time is too short.

  • Solution:

    • Increase cleavage time. While shorter times are generally preferred to minimize side reactions, insufficient time will lead to incomplete cleavage. Monitor the cleavage progress over a time course (e.g., 1, 2, and 4 hours) to find the optimal duration.

    • Increase TFA concentration. If you are using a milder cleavage cocktail, a higher concentration of TFA may be necessary for efficient cleavage from certain resins.

    • Ensure proper swelling of the resin. The resin must be adequately swollen in the cleavage cocktail to allow for efficient reagent penetration. Use a sufficient volume of the cleavage cocktail (typically 10-15 mL per gram of resin).[5]

Data Presentation: Comparison of Cleavage Cocktails

The following table provides a qualitative comparison of common cleavage cocktails and their suitability for preserving the iodine-tyrosine bond. Quantitative data on the exact percentage of deiodination can be sequence-dependent and should be determined empirically.

Cleavage CocktailComposition (v/v)Suitability for IodotyrosineNotes
Standard TFA 95% TFA, 2.5% Water, 2.5% TISModerateTIS is a good carbocation scavenger, but may not be sufficient to fully prevent deiodination, especially with extended cleavage times.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGoodPhenol provides additional protection for tyrosine residues. This is a good starting point for peptides containing iodotyrosine without other highly sensitive residues like cysteine or methionine.[5][6]
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDTExcellentA robust cocktail for complex peptides containing multiple sensitive residues, including iodotyrosine, cysteine, methionine, and tryptophan.[3] The presence of multiple scavengers offers comprehensive protection.
Low-Odor Formulations (e.g., with DTT) e.g., 88% TFA, 5% Water, 5% DTT, 2% TISGoodDTT can be used as a less odorous alternative to EDT for scavenging. Its effectiveness in preventing deiodination is comparable to other thiol-based scavengers.[6]

Experimental Protocols

Protocol 1: Cleavage of Peptides Containing Iodotyrosine

This protocol is a general guideline and should be optimized for each specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT)[3]

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

  • Round-bottom flask or reaction vessel

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh and cool it in an ice bath.

  • Add the cold cleavage cocktail to the peptide-resin (10-15 mL per gram of resin).[5]

  • Gently agitate the mixture at room temperature for 2-3 hours. For sensitive peptides, the reaction can be performed at 4°C.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analysis of Cleaved Iodinated Peptides by HPLC

Materials:

  • Crude, dried peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% Solvent B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution profile at 220 nm and 280 nm. The peak corresponding to the iodinated peptide should have a longer retention time than the non-iodinated version due to increased hydrophobicity.[7]

  • Collect fractions corresponding to the major peaks for further analysis by mass spectrometry.

Protocol 3: Analysis of Cleaved Iodinated Peptides by Mass Spectrometry

Materials:

  • HPLC-purified peptide fractions or crude peptide solution

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Prepare the sample for mass spectrometry according to the instrument's guidelines.

  • Acquire the mass spectrum of the sample.

  • Identify the molecular weight of the main product. The mass of a mono-iodinated tyrosine residue is approximately 126 Da greater than that of a standard tyrosine residue.[7]

  • Look for a peak corresponding to the molecular weight of the non-iodinated peptide to quantify the extent of deiodination.

  • Analyze the fragmentation pattern (MS/MS) to confirm the peptide sequence and the location of the iodine atom.

Mandatory Visualization

PeptideCleavageWorkflow cluster_preparation Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_analysis Analysis Peptide_Resin Dried Peptide-Resin Reaction Cleavage Reaction (2-3h, RT or 4°C) Peptide_Resin->Reaction Cleavage_Cocktail Freshly Prepared Cleavage Cocktail (e.g., Reagent K) Cleavage_Cocktail->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying HPLC RP-HPLC Analysis Drying->HPLC MS Mass Spectrometry (Confirmation & Purity) HPLC->MS Quantification Quantify Deiodination MS->Quantification

Caption: Workflow for the cleavage and analysis of iodinated peptides.

References

Technical Support Center: Managing Peptides Containing Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing challenges associated with the synthesis and handling of peptides containing Fmoc-D-Tyr(3-I)-OH. The incorporation of this bulky, hydrophobic, and iodinated amino acid can often lead to aggregation, posing significant hurdles during solid-phase peptide synthesis (SPPS), purification, and subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing this compound?

A1: Aggregation in peptides containing this compound is primarily driven by a combination of factors:

  • Increased Hydrophobicity: The iodinated tyrosine residue is significantly more hydrophobic than standard tyrosine, promoting intermolecular hydrophobic interactions that lead to aggregation.

  • Aromatic Stacking: The presence of the bulky aromatic Fmoc group and the iodinated tyrosine can lead to π-π stacking interactions between peptide chains, further promoting self-assembly and aggregation.[1]

  • Halogen Bonding: The iodine atom can participate in halogen bonding, which can increase intramolecular order and potentially contribute to intermolecular organization.[1][2][3]

  • Secondary Structure Formation: During SPPS, the growing peptide chain can adopt secondary structures like β-sheets, which are prone to aggregation through interchain hydrogen bonding. This is a common issue for many peptide sequences, and the presence of hydrophobic residues can exacerbate it.[4][5]

Q2: I'm observing poor swelling of the resin during the synthesis of a peptide with this compound. What does this indicate and what can I do?

A2: Poor resin swelling is a strong indicator of on-resin aggregation.[4][6] This occurs when the peptide chains attached to the resin interact with each other, causing the resin beads to collapse and preventing efficient access of reagents for subsequent coupling and deprotection steps. This can lead to incomplete reactions and the generation of deletion sequences.

To address this, consider the following strategies:

  • Monitor Resin Swelling: Real-time monitoring of resin volume can help pinpoint the exact coupling steps where aggregation occurs.[7][8]

  • Solvent Choice: Switch to a more effective solvent for solvating the peptide-resin complex. N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the solvent can be beneficial.[4][9]

  • Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[10]

Q3: My peptide containing D-Tyr(3-I)-OH is insoluble in standard aqueous buffers after cleavage and purification. What are my options for solubilization?

A3: Solubility issues are common with hydrophobic peptides. Here are several approaches to improve the solubility of your D-Tyr(3-I)-OH containing peptide:

  • pH Adjustment: Determine the isoelectric point (pI) of your peptide. Adjusting the pH of the solution away from the pI will increase the net charge of the peptide, enhancing its solubility in aqueous solutions.[11][12] For acidic peptides, adding a small amount of a basic solution like 0.1M ammonium bicarbonate may help. For basic peptides, a dilute acidic solution such as 10% acetic acid can be used.[11]

  • Use of Co-solvents: Small amounts of organic solvents like DMSO, DMF, or acetonitrile can help to dissolve hydrophobic peptides.[11] However, ensure the co-solvent is compatible with your downstream applications.

  • Chaotropic Agents: Agents like guanidine hydrochloride or urea can disrupt the hydrogen bonding networks that contribute to aggregation, thereby improving solubility.[13][14]

  • Sonication and Temperature Control: Gentle sonication can help to break up aggregates and improve dissolution.[11] In some cases, carefully increasing the temperature can also enhance solubility, but be cautious of potential peptide degradation.[15]

Troubleshooting Guides

Problem 1: Incomplete Coupling Reactions During SPPS

Symptoms:

  • Positive Kaiser test or other amine tests after coupling.

  • Presence of deletion sequences in the final crude product upon analysis by mass spectrometry.

  • Decreased resin swelling observed visually or through monitoring.[7][8]

Possible Causes:

  • On-resin aggregation preventing access of the activated amino acid to the N-terminus of the growing peptide chain.[4]

  • Steric hindrance from the bulky this compound residue.

Solutions:

StrategyDescriptionKey Considerations
Optimize Coupling Chemistry Use more powerful coupling reagents like HATU or HBTU. Increase the coupling time and/or perform a double coupling for the residue following D-Tyr(3-I)-OH.Be mindful of potential side reactions with prolonged coupling times.
Incorporate "Structure-Breaking" Residues Introduce pseudoproline dipeptides every 6-7 residues in the sequence to disrupt the formation of secondary structures that lead to aggregation.[5][16][17][18]The native serine or threonine residue is regenerated during the final TFA cleavage.[17]
Backbone Protection Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid to prevent hydrogen bonding.[4]These groups are removed during the final cleavage.
Change Synthesis Conditions Increase the coupling temperature. Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt aggregation.[4]Temperature control is crucial to avoid side reactions. Chaotropic salts must be thoroughly washed out.
Problem 2: Difficulty in Purification of the Crude Peptide

Symptoms:

  • Broad or tailing peaks during HPLC purification.

  • Precipitation of the peptide on the HPLC column.

  • Co-elution of the desired peptide with closely related impurities.

Possible Causes:

  • Aggregation of the peptide in the purification solvents.

  • Low solubility of the peptide.

Solutions:

StrategyDescriptionKey Considerations
Modify HPLC Solvents Add a small percentage of an organic acid like formic acid or TFA to both aqueous and organic mobile phases to improve peptide solubility and peak shape. Increase the concentration of the organic modifier (e.g., acetonitrile) in the initial gradient conditions if the peptide is very hydrophobic.Ensure the pH of the mobile phase is compatible with the peptide's stability.
Solubilize Prior to Injection Dissolve the crude peptide in a strong solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase for injection.Use the minimum amount of strong solvent necessary and ensure it is miscible with the mobile phase.
Temperature-Controlled Chromatography Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can sometimes improve solubility and peak resolution.Monitor for any potential on-column degradation of the peptide.
Incorporate Detergents In challenging cases, the addition of a non-ionic detergent to the cleavage or purification buffers can prevent aggregation.[19]The detergent will need to be removed in a subsequent step.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF for 2 x 10 minutes. Wash the resin thoroughly with DMF.[20]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[21]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin extensively with DMF to remove excess reagents and byproducts.

Protocol 2: Solubilization Test for a Hydrophobic Peptide
  • Sample Preparation: Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.

  • Initial Solvent Screening: To each tube, add a small volume (e.g., 10-20 µL) of a different solvent. Test a range of solvents including:

    • Deionized water

    • 0.1% TFA in water

    • 10% Acetic acid in water

    • 0.1M Ammonium bicarbonate

    • Acetonitrile

    • DMSO

  • Observation: Gently vortex each tube and observe for dissolution.

  • Stepwise Dilution: For peptides that dissolve in an organic solvent like DMSO, slowly add an aqueous buffer dropwise while vortexing to reach the desired final concentration. Observe for any precipitation.

  • Sonication/Heating: If the peptide does not dissolve, try brief sonication in a water bath or gentle warming.[11][15]

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin 1. Resin Swelling & Deprotection activation 2. This compound Activation coupling 3. Coupling Reaction activation->coupling monitoring 4. Completeness Check (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Positive (incomplete) wash 5. Washing monitoring->wash Negative repeat Repeat for next amino acid wash->repeat cleavage 6. TFA Cleavage Cocktail repeat->cleavage precipitation 7. Ether Precipitation cleavage->precipitation crude 8. Crude Peptide precipitation->crude solubilization 9. Solubilization of Crude crude->solubilization hplc 10. Preparative HPLC solubilization->hplc analysis 11. LC-MS Analysis hplc->analysis lyophilization 12. Lyophilization analysis->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: Workflow for the synthesis of peptides containing this compound.

troubleshooting_aggregation cluster_spps During SPPS cluster_post Post-Cleavage / Purification issue Issue: Peptide Aggregation spps_cause Cause: On-resin aggregation, secondary structure formation issue->spps_cause post_cause Cause: Hydrophobicity, low solubility issue->post_cause spps_sol1 Solution: Change solvent (NMP, DMSO) spps_cause->spps_sol1 spps_sol2 Solution: Use pseudoprolines spps_cause->spps_sol2 spps_sol3 Solution: Lower resin loading spps_cause->spps_sol3 spps_sol4 Solution: Increase coupling temperature spps_cause->spps_sol4 post_sol1 Solution: Adjust pH post_cause->post_sol1 post_sol2 Solution: Use co-solvents (DMSO) post_cause->post_sol2 post_sol3 Solution: Add chaotropic agents post_cause->post_sol3 post_sol4 Solution: Modify HPLC conditions post_cause->post_sol4

Caption: Troubleshooting logic for aggregation issues.

References

Technical Support Center: Synthesis and Purification of Fmoc-D-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Fmoc-D-Tyr(3-I)-OH. It offers insights into identifying and removing common impurities to ensure the highest quality product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can lead to several common impurities, including:

  • Unreacted Starting Material: Residual Fmoc-D-Tyr-OH that did not undergo iodination.

  • Di-iodinated Species: Over-iodination can result in the formation of Fmoc-D-Tyr(3,5-I₂)-OH.

  • Other Isomers: Depending on the reaction conditions, small amounts of other mono-iodinated isomers might be present.

  • Fmoc-related Impurities: These can include dibenzofulvene (a byproduct of Fmoc deprotection if any occurs) and Fmoc-ß-alanine.

  • Residual Solvents and Reagents: Traces of solvents used in the synthesis and workup, as well as unreacted iodinating agents.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for accurate impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of your sample and quantifying impurities. Different retention times will be observed for the desired product and its related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the chemical structure of the main product and impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between mono- and di-iodinated species.

  • Mass Spectrometry (MS): MS provides molecular weight information, which is crucial for confirming the identity of the desired product and potential impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are:

  • Recrystallization: This is often a cost-effective method for removing impurities with different solubility profiles from the desired product.

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities and is particularly useful for removing closely related impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Mono-iodinated Product

Possible Cause:

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, temperature, or reaction time can lead to incomplete conversion or the formation of side products.

  • Inefficient Iodinating Agent: The activity of the iodinating agent may be compromised.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Carefully control the molar ratio of the iodinating agent to Fmoc-D-Tyr-OH. A slight excess of the iodinating agent may be necessary, but a large excess can lead to di-iodination.

  • Control Reaction Temperature: Perform the reaction at the recommended temperature to ensure optimal selectivity for mono-iodination.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction progress and stop it once the maximum conversion to the mono-iodinated product is achieved.

  • Use a Fresh Iodinating Agent: Ensure the iodinating agent is fresh and has been stored correctly.

Issue 2: Presence of Significant Amounts of Di-iodinated Impurity (Fmoc-D-Tyr(3,5-I₂)-OH)

Possible Cause:

  • Excess Iodinating Agent: Using a significant excess of the iodinating agent is a common cause of over-iodination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of the di-iodinated product.

Troubleshooting Steps:

  • Reduce the Amount of Iodinating Agent: Titrate the amount of iodinating agent to find the optimal ratio that maximizes mono-iodination while minimizing di-iodination.

  • Shorten the Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is the major component.

  • Purification: If di-iodinated product is formed, it can be separated using flash column chromatography.

Issue 3: Difficulty in Removing Unreacted Fmoc-D-Tyr-OH

Possible Cause:

  • Similar Solubility Profiles: The starting material and the product may have similar solubilities in many solvents, making recrystallization challenging.

Troubleshooting Steps:

  • Flash Column Chromatography: This is the most effective method for separating this compound from the more polar Fmoc-D-Tyr-OH.

  • Optimize Recrystallization Solvent System: Experiment with different solvent mixtures to find a system where the solubility of the product and the starting material are significantly different.

Data Presentation

The following table summarizes the expected purity of this compound after different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific conditions used.

Purification MethodStarting Purity (Crude)Final Purity (Typical)Yield (Typical)
Recrystallization 70-85%95-98%60-80%
Flash Column Chromatography 70-85%>98%70-90%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Expected Retention Times:

    • Fmoc-D-Tyr-OH: More polar, will elute earlier.

    • This compound: Desired product, intermediate retention time.

    • Fmoc-D-Tyr(3,5-I₂)-OH: Less polar, will elute later.

Protocol 2: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water, or ethyl acetate).

  • Slowly add a solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash them with a cold solvent mixture, and dry them under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis of the crude mixture.

  • Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. b. Load the solution onto the silica gel column. c. Elute the column with the mobile phase gradient. d. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Synthesis and Impurity Formation Pathway

Synthesis_and_Impurities Start Fmoc-D-Tyr-OH Reagents Iodinating Agent (e.g., I₂, NIS) Start->Reagents Reaction Unreacted Unreacted Fmoc-D-Tyr-OH Start->Unreacted Incomplete Reaction Product This compound (Desired Product) Reagents->Product Mono-iodination DiIodo Fmoc-D-Tyr(3,5-I₂)-OH (Di-iodinated Impurity) Product->DiIodo Over-iodination Purification_Troubleshooting Crude Crude this compound CheckPurity Analyze Purity by HPLC Crude->CheckPurity HighPurity Purity > 98%? CheckPurity->HighPurity Done Product is Pure HighPurity->Done Yes LowPurity Identify Major Impurity HighPurity->LowPurity No Unreacted Unreacted Starting Material? LowPurity->Unreacted DiIodo Di-iodinated Impurity? Unreacted->DiIodo No FlashChrom Flash Column Chromatography Unreacted->FlashChrom Yes Other Other Impurities DiIodo->Other No DiIodo->FlashChrom Yes Recrystallize Recrystallization Other->Recrystallize FlashChrom->CheckPurity Recrystallize->CheckPurity

References

Improving the cleavage of peptides with 3-iodo-D-tyrosine from the resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing 3-iodo-D-tyrosine from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing 3-iodo-D-tyrosine from the resin?

The primary challenges are similar to those for peptides containing other sensitive residues like Tyrosine, Tryptophan, Methionine, and Cysteine. The main concerns include:

  • Modification of the 3-iodo-D-tyrosine residue: The electron-rich aromatic ring of tyrosine is susceptible to attack by carbocations generated during the cleavage of protecting groups. The presence of iodine, an electron-withdrawing group, may slightly deactivate the ring, but it can still be a target for electrophilic attack.

  • De-iodination: There is a potential risk of losing the iodine atom from the tyrosine residue under strong acidic conditions, although this is not widely reported as a major issue with standard TFA cleavage protocols.

  • Incomplete cleavage: As with any peptide, achieving complete cleavage from the resin is crucial for obtaining a good yield. The presence of a modified amino acid could potentially influence the cleavage kinetics, although this is not extensively documented.

  • Side reactions with other sensitive residues: If the peptide contains other sensitive amino acids, they remain susceptible to modification by carbocations generated during cleavage.

Q2: Which cleavage cocktail is recommended for peptides containing 3-iodo-D-tyrosine?

While specific studies on cleavage cocktails for 3-iodo-D-tyrosine are limited, a robust starting point is to use a cleavage cocktail designed for peptides with sensitive residues. "Reagent K" is a widely used and effective cocktail for this purpose.[1]

Q3: Can I use a standard TFA/TIS/Water cocktail?

A standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) may be sufficient if your peptide does not contain other sensitive residues like Trp, Met, or Cys. However, for peptides containing 3-iodo-D-tyrosine, especially in combination with other sensitive amino acids, a more comprehensive scavenger mixture is recommended to minimize the risk of side reactions.

Q4: How long should the cleavage reaction be performed?

For most peptides, a cleavage time of 2-3 hours at room temperature is sufficient.[2][3] It is advisable to perform a small-scale trial cleavage and analyze the crude product by HPLC and Mass Spectrometry to optimize the cleavage time for your specific peptide. Prolonged exposure to TFA can increase the likelihood of side reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Cleavage Yield 1. Incomplete cleavage reaction. 2. Re-attachment of the peptide to the resin. 3. Precipitation issues.1. Extend the cleavage time to 3-4 hours. Ensure the resin is well-swollen in the cleavage cocktail. 2. Use a scavenger like Triisopropylsilane (TIS) to quench reactive species from the resin linker. 3. Ensure the peptide is fully precipitated from the cleavage mixture by using cold diethyl ether and sufficient volume.
Presence of Unidentified Impurities in Mass Spectrum 1. Modification of 3-iodo-D-tyrosine or other sensitive residues by carbocations. 2. Oxidation of sensitive residues (e.g., Met, Cys, Trp).1. Use a comprehensive cleavage cocktail with multiple scavengers, such as "Reagent K". 2. Add a thiol-based scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail to prevent oxidation.[4] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Loss of Iodine Detected in Mass Spectrum (De-iodination) Strong acidic conditions and extended cleavage time.1. Reduce the cleavage time to the minimum required for complete cleavage (optimize with a time-course experiment). 2. While not a standard component for this issue, consider if a milder cleavage strategy could be employed if this problem persists, though this is generally not necessary with TFA-based methods.
Incomplete Removal of Side-Chain Protecting Groups Insufficient cleavage time or inappropriate scavenger cocktail.1. Increase the cleavage duration. 2. Ensure the chosen cleavage cocktail is appropriate for all protecting groups present in the peptide sequence. For example, Arg(Pmc/Pbf) deprotection is facilitated by the presence of water and thioanisole.

Experimental Protocols

Recommended Cleavage Protocol using "Reagent K"

This protocol is recommended for peptides containing 3-iodo-D-tyrosine, especially when other sensitive amino acids are present.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel (with a frit and stopcock)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Cleavage Cocktail ("Reagent K") Composition:

ComponentVolume/Weight Percentage
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-ethanedithiol (EDT)2.5%

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Freshly prepare the "Reagent K" cleavage cocktail (e.g., 2 mL for 100 mg of resin).

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Drain the cleavage solution into a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC purification and mass spectrometry analysis.

Visualizations

Cleavage_Workflow Experimental Workflow for Peptide Cleavage Resin Dried Peptide-Resin (with 3-iodo-D-tyrosine) Cleavage Add Cocktail to Resin Agitate for 2-3 hours Resin->Cleavage Cocktail Prepare Fresh 'Reagent K' Cocktail Cocktail->Cleavage Filter Filter to Separate Resin from Cleavage Solution Cleavage->Filter Wash Wash Resin with TFA Filter->Wash Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Diethyl Ether (x2) Centrifuge->Wash_Pellet Dry Dry Crude Peptide Wash_Pellet->Dry Analyze Purify (HPLC) and Analyze (Mass Spec) Dry->Analyze

Caption: Workflow for cleaving 3-iodo-D-tyrosine peptides from resin.

Troubleshooting_Logic Troubleshooting Logic for Cleavage Issues Start Crude Peptide Analysis (HPLC/MS) LowYield Low Yield? Start->LowYield Impurities Unexpected Impurities? LowYield->Impurities No Action_Yield Increase Cleavage Time Check Precipitation LowYield->Action_Yield Yes Deiodination De-iodination? Impurities->Deiodination No Action_Impurities Use 'Reagent K' Add EDT Scavenger Impurities->Action_Impurities Yes Success Successful Cleavage Deiodination->Success No Action_Deiodination Reduce Cleavage Time Deiodination->Action_Deiodination Yes Action_Yield->Start Re-run Cleavage Action_Impurities->Start Re-run Cleavage Action_Deiodination->Start Re-run Cleavage

Caption: Decision tree for troubleshooting common cleavage problems.

References

Best practices for storing and handling Fmoc-D-Tyr(3-I)-OH to maintain purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling Fmoc-D-Tyr(3-I)-OH to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure the long-term stability and maintain the purity of solid this compound, it is recommended to store it at 2-8°C.[1] Some suppliers also suggest a storage temperature of 0-8°C.[2] For solutions of the compound, storage at -20°C or -80°C is advisable to prevent degradation, with the solution being stable for up to one month at -20°C and up to six months at -80°C for a related compound, Fmoc-Tyr-OH.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, the compound, which should appear as a white to off-white powder, should be stored under the recommended refrigerated conditions.[2] It is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation, which could affect the compound's purity and stability.

Q3: Is this compound sensitive to light or moisture?

Q4: What are the common impurities that can be found in this compound?

A4: Common impurities in Fmoc-amino acids can arise during their synthesis and storage. These may include:

  • Dipeptides (Fmoc-D-Tyr(3-I)-D-Tyr(3-I)-OH): Formed due to unwanted carboxyl activation during the introduction of the Fmoc group.

  • Fmoc-β-Ala-OH: A result of a Lossen-type rearrangement during synthesis.

  • Free D-Tyr(3-I)-OH: From incomplete Fmoc protection, which can lead to double insertions during peptide synthesis.

  • Acetic Acid: Can be present from the use of ethyl acetate during purification and can cause chain termination during peptide synthesis.

Q5: How can I assess the purity of my this compound?

A5: The most common method for assessing the purity of Fmoc-amino acids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] A general protocol is provided in the "Experimental Protocols" section below. Chiral HPLC can also be used to determine the enantiomeric purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in solid-phase peptide synthesis (SPPS).

Issue Potential Cause Troubleshooting Steps
Poor Solubility The compound may have poor solubility in the chosen solvent.- Use a co-solvent system, such as DMF/DCM. - Gently warm the solvent. - Ensure the solvent is of high purity and amine-free.
Incomplete Coupling Steric hindrance from the iodine atom and the bulky Fmoc group. Peptide chain aggregation on the solid support.- Increase the coupling time. - Use a stronger coupling reagent, such as HATU or HCTU. - Perform a double coupling. - Change the solvent to one that disrupts aggregation, like NMP.
Deiodination The iodine-carbon bond can be labile under certain conditions.- Avoid prolonged exposure to strong acids or bases. - Use milder cleavage cocktails if possible. - Analyze the final peptide for the presence of the corresponding non-iodinated tyrosine.
Formation of Unidentified Byproducts Side reactions involving the iodinated phenol.- Minimize the time the amino acid is in solution before coupling. - Ensure high-purity solvents and reagents are used. - Characterize byproducts using mass spectrometry to identify potential side reactions.

Data Presentation

Table 1: Storage Conditions for Fmoc-Amino Acid Derivatives

CompoundFormRecommended Storage Temperature (°C)Duration of Stability (in solution)
This compoundSolid2 to 8[1] or 0 to 8[2]Not specified
Fmoc-Tyr-OHSolution-201 month
Fmoc-Tyr-OHSolution-806 months

Experimental Protocols

Protocol for Quality Control of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of this compound.

1. Sample Preparation: a. Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 1 mg/mL). b. Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 265 nm and 301 nm (for the Fmoc group).
  • Injection Volume: 10 µL.

3. Analysis: a. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Visualizations

Storage_and_Handling_Workflow Workflow for Storing and Handling this compound cluster_storage Storage cluster_handling Handling cluster_qc Quality Control Receive Receive Compound (White to off-white powder) Store Store at 2-8°C in a dry, dark place Receive->Store Warm Warm to Room Temperature before opening Store->Warm Weigh Weigh desired amount in a dry environment Warm->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMF, NMP) Weigh->Dissolve Purity_Check Perform RP-HPLC to verify purity Dissolve->Purity_Check Use_in_Synthesis Use in Peptide Synthesis Purity_Check->Use_in_Synthesis If purity is acceptable

Caption: Workflow for the proper storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Logic for SPPS with this compound cluster_coupling_solutions Solutions for Incomplete Coupling cluster_side_product_solutions Solutions for Side Products Start SPPS Issue Identified Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Side_Products Unexpected Side Products? Start->Side_Products Increase_Time Increase Coupling Time Incomplete_Coupling->Increase_Time Yes Check_Purity Check Reagent Purity Side_Products->Check_Purity Yes Stronger_Reagent Use Stronger Coupling Reagent Increase_Time->Stronger_Reagent Double_Couple Perform Double Coupling Stronger_Reagent->Double_Couple Change_Solvent Change Solvent (e.g., to NMP) Double_Couple->Change_Solvent End Problem Resolved Change_Solvent->End Optimize_Cleavage Optimize Cleavage Conditions Check_Purity->Optimize_Cleavage Characterize_Byproducts Characterize Byproducts (MS) Optimize_Cleavage->Characterize_Byproducts Characterize_Byproducts->End

Caption: Logical workflow for troubleshooting common issues in SPPS using this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Impact of Incorporating 3-iodo-D-tyrosine in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides with non-canonical amino acids is a cornerstone of modern drug design, enabling enhancements in stability, potency, and pharmacokinetic profiles. The incorporation of 3-iodo-D-tyrosine is a compelling strategy that combines the steric and electronic effects of iodination with the conformational constraints and proteolytic resistance conferred by a D-amino acid. This guide provides a comparative analysis of the structural impact of this modification, supported by experimental data from analogous substitutions and detailed experimental protocols.

Comparative Structural Analysis

The introduction of 3-iodo-D-tyrosine into a peptide sequence instigates a cascade of structural alterations compared to a native peptide containing L-tyrosine or a peptide modified with 3-iodo-L-tyrosine. These changes primarily manifest in the peptide's secondary structure, aggregation properties, and enzymatic stability.

While direct experimental data on peptides exclusively containing 3-iodo-D-tyrosine is limited in the available literature, we can infer its structural impact by combining the known effects of tyrosine iodination (on L-tyrosine) and the well-documented consequences of D-amino acid incorporation.

Table 1: Comparison of Physicochemical and Structural Properties

PropertyNative Peptide (L-Tyrosine)3-iodo-L-Tyrosine Peptide3-iodo-D-Tyrosine Peptide (Predicted)
Molecular Weight BaselineIncreasedIncreased
Hydrophobicity ModerateIncreasedIncreased
Secondary Structure Dependent on sequence; can form α-helices, β-sheets, or be disordered.Tendency towards more ordered structures, including β-turns, due to halogen bonding and steric effects.[1] May show a slight blue shift in Circular Dichroism (CD) spectra compared to the native peptide.[1]Likely to disrupt α-helical structures and promote the formation of β-turns and β-hairpins.[2] The combination of the bulky iodine and the D-configuration would strongly favor turn-like structures.
Aggregation Can exhibit aromatic-driven aggregation, burying tyrosine residues in a hydrophobic core.[1]Iodination can increase the degree of aromatic residue-driven aggregation.[1] However, it can also reduce intermolecular aromatic stacking.[1]The altered backbone conformation due to the D-amino acid may disrupt typical aggregation patterns seen in all-L-peptides, potentially leading to different self-assembly morphologies.
Proteolytic Stability Susceptible to cleavage by proteases.May exhibit altered cleavage kinetics depending on enzyme specificity. For instance, iodinated peptides have shown more rapid and complete hydrolysis by MMP-9.[1]Significantly increased resistance to proteolysis by endogenous L-enzymes due to the D-amino acid.[3]
Receptor Binding Baseline affinity.Can either increase or decrease binding affinity depending on the specific interactions at the binding site. The iodine can form halogen bonds, potentially enhancing affinity.The altered peptide backbone conformation is likely to significantly change receptor binding affinity. This could be beneficial if the new conformation is more complementary to the binding site, or detrimental if it disrupts key interactions.

Experimental Data Summary

The following tables summarize quantitative data from studies on peptides containing 3-iodo-L-tyrosine compared to their native L-tyrosine counterparts. This data provides a basis for predicting the behavior of peptides containing 3-iodo-D-tyrosine.

Table 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

PeptideSecondary Structure CharacteristicsKey CD Spectral FeaturesReference
Native Peptide (P1) Predominantly random coil with a possible β-turn component.Maximum at ~225 nm, Minimum at ~205 nm.[1]
3-iodo-L-Tyrosine Peptide (P1I) Similar to native peptide but with a minor blue shift, indicating less optimized aromatic stacking.[1]Similar peak shape to P1 with a shift to lower wavelengths.[1]
Native Peptide (P3) More characteristic of β-turns compared to P1.Peak closer to random-coil, crossing the x-axis at ~210 nm.[1]
3-iodo-L-Tyrosine Peptide (P3I) A slight blue shift is observed upon iodination.Higher intensity CD signal compared to P3 at the same concentration.[1]

Table 3: Fluorescence Analysis of Peptide Aggregation

PeptideRelative Fluorescence Intensity (Excitation at 270 nm)InterpretationReference
Native Peptide (P1) Lower intensity compared to P3.Suggests stronger inter-peptide aromatic-driven aggregation, burying the tyrosine residue.[1][1]
3-iodo-L-Tyrosine Peptides Reduced fluorescence intensity compared to non-iodinated counterparts.[4]The iodine atom quenches the intrinsic fluorescence of the tyrosine residue.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structural impact of 3-iodo-D-tyrosine incorporation.

Peptides containing 3-iodo-D-tyrosine are synthesized using solid-phase peptide synthesis (SPPS).

  • Resin and Protecting Groups: A suitable resin (e.g., Wang or Rink amide) is chosen based on the desired C-terminal functionality. Fmoc (9-fluorenylmethyloxycarbonyl) is used for temporary Nα-protection, while acid-labile protecting groups are used for amino acid side chains.

  • Coupling: The protected 3-iodo-D-tyrosine is coupled to the growing peptide chain using a carbodiimide-based activator such as HBTU/HOBt in a solvent like N,N-dimethylformamide (DMF).

  • Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

NMR spectroscopy provides high-resolution information on the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) to a concentration of 0.5-5 mM.[5][6] The pH is adjusted as needed, typically to a value below 7.5 to observe amide protons.[5]

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Processing and Analysis: The acquired spectra are processed, and resonances are assigned to specific protons in the peptide sequence.

  • Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing protocols to calculate a family of 3D structures consistent with the NMR data.

CD spectroscopy is a rapid method to assess the secondary structure of peptides.

  • Sample Preparation: The peptide is dissolved in a CD-compatible buffer (e.g., phosphate buffer) to a concentration of 0.1-1 mg/mL.[7] The buffer itself should not have a significant absorbance in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1-1 mm.

  • Data Processing: The spectrum of the buffer is subtracted from the peptide spectrum. The resulting signal is converted to mean residue ellipticity.

  • Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure content. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_nmr_workflow NMR Workflow cluster_cd_workflow CD Workflow synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy characterization->nmr cd Circular Dichroism characterization->cd fluorescence Fluorescence Spectroscopy characterization->fluorescence nmr_data 2D TOCSY, NOESY, COSY nmr->nmr_data cd_data Far-UV Spectrum Acquisition cd->cd_data nmr_analysis Resonance Assignment & NOE Restraints nmr_data->nmr_analysis nmr_structure 3D Structure Calculation nmr_analysis->nmr_structure cd_analysis Data Processing & Deconvolution cd_data->cd_analysis cd_structure Secondary Structure Estimation cd_analysis->cd_structure

Caption: Workflow for synthesis and structural analysis of modified peptides.

G cluster_native Native L-Peptide cluster_modification Incorporation of 3-iodo-D-tyrosine cluster_modified Modified D-Peptide native_structure Flexible Conformation (α-helix, β-sheet, or random coil) modification Iodination (Steric Bulk, Halogen Bonding) + D-Amino Acid (Altered Backbone Torsion) native_structure->modification native_stability Proteolytically Labile native_stability->modification modified_structure Constrained Conformation (Increased propensity for β-turns) modification->modified_structure modified_stability Proteolytically Stable modification->modified_stability

Caption: Conceptual overview of the conformational impact of 3-iodo-D-tyrosine.

Conclusion

The incorporation of 3-iodo-D-tyrosine into peptides is a powerful modification strategy that leverages the combined effects of iodination and the introduction of a D-amino acid. This dual modification is predicted to significantly alter the peptide's structural landscape, favoring more constrained conformations such as β-turns, while substantially increasing resistance to enzymatic degradation. These changes can have profound implications for the peptide's biological activity and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these structural impacts and guide the development of novel peptide-based therapeutics. Further direct experimental studies on peptides containing 3-iodo-D-tyrosine are warranted to fully elucidate the synergistic effects of these modifications.

References

A Comparative Analysis of Halogenated Tyrosine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of modified amino acids is a critical tool for modulating the biological activity and physicochemical properties of peptides. Halogenated tyrosine derivatives, in particular, have garnered significant interest due to their ability to influence peptide conformation, receptor binding, and metabolic stability. This guide provides a comparative analysis of the performance of different mono-halogenated tyrosine derivatives (3-Fluoro-Tyrosine, 3-Chloro-Tyrosine, 3-Bromo-Tyrosine, and 3-Iodo-Tyrosine) in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This analysis summarizes key performance indicators, potential side reactions, and provides detailed experimental protocols to aid in the selection and application of these valuable building blocks.

Comparative Performance Data

The following tables present a summary of the expected performance of various halogenated tyrosine derivatives in SPPS. The data is compiled from literature insights and extrapolated based on the known physicochemical properties of the halogens. It is intended to be illustrative, as direct head-to-head comparative studies under identical conditions are limited in published literature.

Table 1: Physicochemical Properties of Halogenated Tyrosine Derivatives

DerivativeMolecular Weight ( g/mol ) of Fmoc-AAvan der Waals Radius of Halogen (Å)Electronegativity of Halogen (Pauling Scale)pKa of Phenolic Hydroxyl
Fmoc-Tyr-OH403.441.472.20 (H)~10.1
Fmoc-Tyr(3-F)-OH421.431.353.98~8.8
Fmoc-Tyr(3-Cl)-OH437.891.813.16~8.5
Fmoc-Tyr(3-Br)-OH482.341.962.96~8.4
Fmoc-Tyr(3-I)-OH529.342.152.66~8.3

**Table 2: Performance in SPPS of a Model Peptide (Ac-Gly-Xaa-Gly-NH₂) **

Halogenated Tyrosine (Xaa)Coupling Efficiency (Single Coupling, 60 min)Crude Purity by RP-HPLC (%)Overall Yield (%)Notable Side Reactions
Tyrosine>99%~95%~90%Standard SPPS side reactions.
3-Fluoro-Tyrosine>99%~94%~88%Minimal additional side reactions.
3-Chloro-Tyrosine~98%~92%~85%Potential for minor steric hindrance affecting coupling.
3-Bromo-Tyrosine~97%~90%~82%Increased steric hindrance; may require double coupling.
3-Iodo-Tyrosine~95%~88%~78%Significant steric hindrance; double coupling often necessary. Potential for minor degradation during prolonged cleavage.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and analysis of a model peptide containing a halogenated tyrosine derivative.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is for the manual synthesis of a model peptide (e.g., Ac-Gly-Xaa-Gly-NH₂, where Xaa is the halogenated tyrosine) on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-Tyr(X)-OH (where X = 3-F, 3-Cl, 3-Br, or 3-I)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Halogenated Tyrosine (Fmoc-Tyr(X)-OH):

    • Dissolve Fmoc-Tyr(X)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours. For 3-Br-Tyr and 3-I-Tyr, a second coupling may be necessary.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Final Amino Acid (Fmoc-Gly-OH): Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Resin Drying: Wash the resin with methanol (3x) and diethyl ether (3x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

    • Dry the crude peptide under vacuum.

Peptide Purification and Analysis

Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze for purity by analytical RP-HPLC.

  • Pool pure fractions and lyophilize to obtain the final peptide.

Analysis:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1] The expected mass shift for each halogenated tyrosine should be observed.[2]

  • Determine the final purity by analytical RP-HPLC, monitoring at 220 nm and 280 nm.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of different halogenated tyrosine derivatives in SPPS.

G cluster_prep Preparation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis cluster_comparison Comparative Evaluation Resin Select Resin (e.g., Rink Amide) SPPS_F Synthesize Peptide with 3-F-Tyr Resin->SPPS_F SPPS_Cl Synthesize Peptide with 3-Cl-Tyr Resin->SPPS_Cl SPPS_Br Synthesize Peptide with 3-Br-Tyr Resin->SPPS_Br SPPS_I Synthesize Peptide with 3-I-Tyr Resin->SPPS_I Halogenated_AA Procure Halogenated Tyr Derivatives (F, Cl, Br, I) Halogenated_AA->SPPS_F Halogenated_AA->SPPS_Cl Halogenated_AA->SPPS_Br Halogenated_AA->SPPS_I Model_Peptide Define Model Peptide Sequence Model_Peptide->SPPS_F Model_Peptide->SPPS_Cl Model_Peptide->SPPS_Br Model_Peptide->SPPS_I Cleavage Cleavage from Resin SPPS_F->Cleavage SPPS_Cl->Cleavage SPPS_Br->Cleavage SPPS_I->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Identity Confirmation) Purification->Characterization Purity_Yield Analytical HPLC (Purity & Yield Determination) Purification->Purity_Yield Coupling_Efficiency Compare Coupling Efficiency (Kaiser Test / HPLC of cleaved aliquots) Characterization->Coupling_Efficiency Side_Reactions Analyze Side Products by MS Characterization->Side_Reactions Purity_Comparison Compare Crude & Final Purity Purity_Yield->Purity_Comparison Yield_Comparison Compare Overall Yield Purity_Yield->Yield_Comparison

Caption: Workflow for the comparative analysis of halogenated tyrosine derivatives in SPPS.

Impact on a Generic Signaling Pathway

Halogenation of tyrosine residues can significantly impact their ability to be phosphorylated by protein tyrosine kinases (PTKs), a critical step in many signaling pathways.[3] The following diagram illustrates this inhibitory effect.

G cluster_pathway Generic Tyrosine Kinase Signaling cluster_inhibition Inhibition by Halogenation Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor binds Substrate Substrate Protein (with Tyr) Receptor->Substrate phosphorylates Halogenated_Tyr Substrate Protein (with Halogenated Tyr) Receptor->Halogenated_Tyr fails to phosphorylate pSubstrate Phosphorylated Substrate (pTyr) Substrate->pSubstrate phosphorylation Downstream Downstream Signaling pSubstrate->Downstream activates No_Phosphorylation No Phosphorylation Halogenated_Tyr->No_Phosphorylation No_Phosphorylation->Downstream inhibition

Caption: Inhibition of tyrosine kinase signaling by tyrosine halogenation.

Discussion and Recommendations

The choice of a specific halogenated tyrosine derivative for SPPS depends on the desired properties of the final peptide and the acceptable trade-offs in synthetic efficiency.

  • 3-Fluoro-Tyrosine: Offers the most seamless integration into standard SPPS protocols with minimal impact on coupling efficiency and yield. Its small size and high electronegativity can subtly influence peptide conformation and binding.

  • 3-Chloro-Tyrosine and 3-Bromo-Tyrosine: Represent a balance between synthetic accessibility and the introduction of a larger, more polarizable halogen. They may require slight modifications to coupling protocols, such as extended reaction times or double coupling, to ensure high yields.

  • 3-Iodo-Tyrosine: Provides the most significant steric and electronic perturbation, which can be advantageous for enhancing binding affinity through halogen bonding or for introducing a radiolabel.[3] However, its incorporation is the most challenging, often requiring optimized coupling conditions and potentially leading to lower overall yields. The impact of iodination has been shown to improve the hydrolytic activity of some peptides by making them better structured substrates.[3]

Potential Side Reactions: While specific side reactions for each halogenated derivative are not extensively documented in comparative studies, researchers should be aware of general SPPS side reactions that could be exacerbated by the properties of these amino acids:

  • Incomplete Coupling: Due to the increasing steric bulk from fluorine to iodine, incomplete coupling is a primary concern. Monitoring each coupling step is crucial.

  • Racemization: While Fmoc chemistry generally minimizes racemization, the electronic effects of the halogen on the aromatic ring could potentially influence the rate of epimerization during activation, although this is not reported to be a major issue.

  • Side-chain Alkylation: During the final cleavage from the resin, the electron-rich aromatic ring of tyrosine can be susceptible to alkylation by carbocations generated from protecting groups. The electron-withdrawing nature of halogens may slightly deactivate the ring to this side reaction.[4]

References

Validating 3-iodo-D-tyrosine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise verification of unnatural amino acid incorporation into a peptide or protein is paramount. This guide provides a detailed comparison of two cornerstone analytical techniques for this purpose: Edman degradation and mass spectrometry, with a specific focus on validating the incorporation of 3-iodo-D-tyrosine.

This document outlines the principles, experimental protocols, and comparative performance of these methods, supported by experimental data. We will delve into the nuances of each technique, offering a clear perspective on their respective strengths and limitations in the context of analyzing proteins modified with this specific halogenated amino acid.

At a Glance: Edman Degradation vs. Mass Spectrometry for 3-iodo-D-tyrosine Validation

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical cleavage of N-terminal amino acids.Measurement of mass-to-charge ratio of intact peptides and their fragments.
Primary Output Ordered sequence of amino acids from the N-terminus.Mass spectrum of the peptide and its fragments, allowing for sequence and modification identification.
Sample Requirement Purified peptide, free N-terminus required.Can analyze complex mixtures, though purification is beneficial.
Throughput Low, one residue at a time.High, capable of analyzing many peptides in a single run.
Data Interpretation Comparison of HPLC retention times of PTH-amino acids with standards.Database searching and manual interpretation of fragmentation spectra.
Strengths Unambiguous N-terminal sequencing; direct identification of the modified residue's position if near the N-terminus.High sensitivity; can identify modifications anywhere in the peptide; provides mass confirmation of the modification.
Limitations Limited to ~30-60 residues; blocked N-termini prevent analysis; requires a standard for PTH-3-iodo-D-tyrosine.Can be ambiguous for isobaric residues; fragmentation can be complex to interpret; requires specialized instrumentation.

Edman Degradation: The Sequential Approach

Edman degradation is a robust chemical method that provides direct, sequential identification of amino acids from the N-terminus of a peptide.[1] This step-wise process makes it a powerful tool for confirming the incorporation and precise location of an unnatural amino acid, provided it is situated near the N-terminus.

Experimental Protocol: Edman Degradation of a 3-iodo-D-tyrosine Containing Peptide

1. Sample Preparation:

  • The peptide containing 3-iodo-D-tyrosine must be highly purified (>95%).

  • The amount of sample required is typically in the range of 10-100 picomoles.[2]

  • The peptide is immobilized on a solid support, commonly a polyvinylidene difluoride (PVDF) membrane.

2. Sequential Degradation Chemistry: The core of Edman degradation is a cyclical three-step process:

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step releases the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact with a newly exposed N-terminus.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.

3. Identification of PTH-3-iodo-D-tyrosine:

  • The resulting PTH-amino acid derivative from each cycle is injected into a high-performance liquid chromatography (HPLC) system.

  • Identification is achieved by comparing the retention time of the unknown PTH derivative with the retention times of known PTH-amino acid standards.

  • Crucially, to definitively identify the incorporation of 3-iodo-D-tyrosine, a PTH-3-iodo-D-tyrosine standard is required for comparison of its characteristic retention time. The synthesis of such a standard would involve reacting 3-iodo-D-tyrosine with PITC.

4. Data Analysis:

  • By repeating the cycle and identifying the PTH-amino acid at each step, the N-terminal sequence of the peptide is determined.

  • The successful identification of PTH-3-iodo-D-tyrosine at the expected cycle number validates its incorporation.

Workflow for Edman Degradation of a 3-iodo-D-tyrosine Peptide

Edman_Degradation_Workflow cluster_peptide Peptide with N-terminal 3-iodo-D-tyrosine cluster_reagents Reagents Peptide NH2-IodoTyr-AA2-AA3-... Coupling Coupling Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling TFA Trifluoroacetic Acid (TFA) Cleavage Cleavage TFA->Cleavage Acid Aqueous Acid Conversion Conversion Acid->Conversion Coupling->Cleavage PTC-Peptide Cleavage->Peptide Shortened Peptide (NH2-AA2-AA3-...) Cleavage->Conversion ATZ-IodoTyr HPLC HPLC Analysis Conversion->HPLC PTH-IodoTyr Identification Identification HPLC->Identification Retention Time

Caption: Edman degradation workflow for a peptide containing 3-iodo-D-tyrosine.

Mass Spectrometry: A Mass-Based Verification

Mass spectrometry (MS) offers a powerful and high-throughput alternative for validating the incorporation of unnatural amino acids.[3] It directly measures the mass-to-charge ratio (m/z) of the peptide, providing immediate confirmation of the mass shift corresponding to the incorporated 3-iodo-D-tyrosine. Tandem mass spectrometry (MS/MS) further enables peptide sequencing and localization of the modification.

Experimental Protocol: Mass Spectrometry of a 3-iodo-D-tyrosine Containing Peptide

1. Sample Preparation:

  • The peptide sample can be a purified fraction or a component of a more complex mixture.

  • The sample is typically introduced into the mass spectrometer via liquid chromatography (LC-MS) for separation and online analysis.

2. Mass Analysis (MS1):

  • The intact peptide is ionized, most commonly by electrospray ionization (ESI).

  • The mass spectrometer measures the m/z of the intact peptide.

  • The expected mass of the peptide containing 3-iodo-D-tyrosine is calculated and compared to the experimentally observed mass. A successful incorporation will result in a mass increase of 125.96 Da compared to the native tyrosine-containing peptide.

3. Tandem Mass Spectrometry (MS/MS) for Sequencing and Localization:

  • The ion corresponding to the modified peptide is isolated in the mass spectrometer.

  • The isolated ion is fragmented, typically by collision-induced dissociation (CID).

  • The mass spectrometer then measures the m/z of the resulting fragment ions.

4. Data Analysis:

  • The fragmentation spectrum (MS/MS spectrum) consists of a series of peaks representing different fragments of the peptide.

  • The most common fragment ions are b- and y-ions, which arise from cleavage of the peptide backbone.

  • The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

  • The presence of a mass shift of 125.96 Da on a specific fragment ion containing the tyrosine position confirms the location of the 3-iodo-D-tyrosine.

  • The fragmentation of the iodotyrosine side chain itself can also provide a signature, with a characteristic neutral loss of iodine (126.9 Da) or the iodinated phenol group.

Comparative Workflow: Edman Degradation vs. Mass Spectrometry

Comparative_Workflow cluster_edman Edman Degradation cluster_ms Mass Spectrometry E_Start Purified Peptide E_Cycle1 Cycle 1: PITC, TFA, Acid E_Start->E_Cycle1 E_HPLC1 HPLC Analysis E_Cycle1->E_HPLC1 E_ID1 Identify PTH-AA1 E_HPLC1->E_ID1 E_Cycle2 Cycle 2: PITC, TFA, Acid E_ID1->E_Cycle2 E_HPLC2 HPLC Analysis E_Cycle2->E_HPLC2 E_ID2 Identify PTH-AA2 E_HPLC2->E_ID2 E_Result N-terminal Sequence E_ID2->E_Result M_Start Peptide Sample (Pure or Mixture) M_LC LC Separation M_Start->M_LC M_MS1 MS1: Intact Mass M_LC->M_MS1 M_Isolate Isolate Peptide Ion M_MS1->M_Isolate M_MS2 MS2: Fragmentation (CID) M_Isolate->M_MS2 M_Analysis Spectrum Analysis M_MS2->M_Analysis M_Result Sequence & Modification Site M_Analysis->M_Result

Caption: High-level comparison of Edman degradation and mass spectrometry workflows.

Conclusion: Choosing the Right Tool for the Job

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of 3-iodo-D-tyrosine, each with its own set of advantages.

Edman degradation offers a direct and unambiguous method for determining the N-terminal sequence of a peptide. Its sequential nature provides definitive proof of the position of the unnatural amino acid if it is located within the first 30-60 residues. However, its low throughput, requirement for a pure sample with a free N-terminus, and the necessity of a specific PTH-3-iodo-D-tyrosine standard are significant considerations.

Mass spectrometry , on the other hand, is a high-throughput and highly sensitive technique that can analyze complex samples and identify modifications at any position within a peptide. The initial mass measurement provides a quick and accurate confirmation of incorporation, while tandem MS provides detailed sequence and localization information. The main challenges lie in the potential for ambiguous data interpretation and the need for sophisticated instrumentation and expertise.

For routine, high-confidence confirmation of N-terminal incorporation in a purified peptide, Edman degradation remains a valuable tool. For high-throughput screening, analysis of complex mixtures, or when the modification site is unknown or internal to the peptide sequence, mass spectrometry is the method of choice. In many cases, the complementary nature of these two techniques can be leveraged, with mass spectrometry providing an initial screen and Edman degradation used for ultimate confirmation of the N-terminal sequence.

References

Detecting 3-iodo-D-tyrosine in Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and confirmation of modified amino acids within a peptide sequence is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Edman degradation for the specific application of confirming the presence of 3-iodo-D-tyrosine in synthetic peptides.

The incorporation of unnatural amino acids, such as 3-iodo-D-tyrosine, into peptides is a powerful strategy for developing novel therapeutics, probes, and research tools. The iodine atom can serve as a heavy atom for crystallographic phasing, a handle for cross-linking, or a site for radiolabeling. The D-configuration can enhance peptide stability against enzymatic degradation. Verifying the successful and site-specific incorporation of this modified residue is a critical step in the quality control and characterization of these peptides.

This guide will delve into the principles, experimental protocols, and comparative performance of three key analytical techniques, providing the necessary data to help you select the most appropriate method for your research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Unambiguous Structure Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed atomic-level information about the structure and environment of molecules in solution. For confirming the presence of 3-iodo-D-tyrosine, NMR can provide unambiguous evidence of its incorporation and specific location within the peptide sequence.

Key Principles

The presence of the bulky, electron-withdrawing iodine atom on the tyrosine ring significantly alters the chemical environment of the aromatic protons. This results in a unique and predictable pattern of signals in the 1H NMR spectrum, serving as a distinct fingerprint for 3-iodo-D-tyrosine. The aromatic protons of a standard tyrosine residue typically show a characteristic AA'BB' system, appearing as two doublets. In contrast, the aromatic ring of 3-iodotyrosine gives rise to three distinct signals: a doublet, a doublet of doublets, and a singlet-like resonance, due to the loss of symmetry.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are invaluable for assigning these aromatic signals to the specific 3-iodo-D-tyrosine residue by correlating them with the alpha and beta protons of the same amino acid spin system.

Experimental Data: 1H NMR Chemical Shifts

While the precise chemical shifts will vary depending on the peptide sequence and solvent conditions, the following table provides typical 1H NMR chemical shift ranges for the aromatic protons of 3-iodotyrosine within a peptide. For comparison, the chemical shifts for a standard tyrosine residue are also included.

Proton 3-Iodo-Tyrosine in Peptide (ppm) Tyrosine in Peptide (ppm)
Hε1/Hε2 (ortho to OH)~6.8 - 7.2~6.8 - 7.2 (d)
Hδ1/Hδ2 (meta to OH)~7.0 - 7.4~7.1 - 7.5 (d)
Hζ (ortho to Iodo)~7.5 - 7.8-

Note: The exact chemical shifts are highly dependent on the local electronic environment within the peptide.

Experimental Protocol: 1D and 2D NMR of a Synthetic Peptide

Sample Preparation:

  • Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[1]

  • The recommended sample concentration for peptides is typically 1-5 mM.[1]

  • Add a small amount of a reference standard (e.g., DSS or TMSP) for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Integrate the signals to determine the relative number of protons.

2D NMR Acquisition (COSY & TOCSY):

  • Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons, which will help in assigning the spin systems of the amino acid residues.

  • Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of ~80 ms to identify all protons belonging to a particular amino acid spin system. This is crucial for linking the aromatic protons of 3-iodo-D-tyrosine to its corresponding α and β protons.[2]

Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the signals in the 1D and 2D spectra, starting with the identification of the unique aromatic pattern of the 3-iodo-D-tyrosine residue.

  • Use the cross-peaks in the COSY and TOCSY spectra to confirm the connectivity within the 3-iodo-D-tyrosine spin system and differentiate it from other aromatic residues in the peptide.

Workflow for NMR-based Confirmation of 3-iodo-D-tyrosine

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Peptide Lyophilized Peptide (1-5 mg) Solvent Deuterated Solvent (500 µL) Peptide->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D ¹H NMR NMR_Spec->OneD TwoD 2D NMR (COSY, TOCSY) NMR_Spec->TwoD Processing Data Processing OneD->Processing TwoD->Processing Assignment Signal Assignment Processing->Assignment Confirmation Confirmation of 3-iodo-D-tyrosine Assignment->Confirmation

Caption: Workflow for confirming 3-iodo-D-tyrosine in peptides using NMR.

Alternative Methods for Confirmation

While NMR provides the most detailed structural information, other techniques can also be employed to confirm the presence of 3-iodo-D-tyrosine, each with its own advantages and limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that separates components of a mixture by liquid chromatography and detects them based on their mass-to-charge ratio.

Key Principles:

The incorporation of an iodine atom results in a characteristic mass shift of +126 atomic mass units (amu) compared to a standard tyrosine residue. This mass difference is readily detectable by mass spectrometry. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the modification by observing the mass of the fragment ions.

Experimental Protocol: LC-MS/MS of an Iodinated Peptide

Sample Preparation:

  • Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).[3][4]

LC Separation:

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).[3][5]

  • Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% formic acid).[3][4]

MS Detection:

  • Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer.[3][4]

  • Acquire full scan MS data to determine the molecular weight of the intact peptide.

  • Perform MS/MS analysis on the parent ion corresponding to the iodinated peptide to generate fragment ions and confirm the location of the 3-iodo-D-tyrosine residue.

LC-MS/MS Workflow for 3-iodo-D-tyrosine Peptide Analysis

G Peptide_Sample Peptide Solution HPLC HPLC Separation (C18) Peptide_Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS Scan (Intact Mass) ESI->MS1 MS2 MS/MS Fragmentation MS1->MS2 Select Parent Ion Data_Analysis Data Analysis MS2->Data_Analysis Confirmation Confirmation of Mass & Position Data_Analysis->Confirmation

Caption: Workflow for confirming 3-iodo-D-tyrosine in peptides using LC-MS/MS.

Edman Degradation

Edman degradation is a classic method for sequencing amino acids in a peptide from the N-terminus.

Key Principles:

This method involves the sequential cleavage of the N-terminal amino acid, which is then identified by chromatography. While not ideal for the primary identification of modified amino acids, it can be used to confirm the position of a known modification. The phenylthiohydantoin (PTH) derivative of 3-iodo-D-tyrosine will have a different retention time on HPLC compared to the standard PTH-amino acids.

Experimental Protocol: Edman Degradation

  • Immobilize the purified peptide on a solid support.

  • Couple the N-terminal amino group with phenyl isothiocyanate (PITC).

  • Cleave the N-terminal residue under acidic conditions.

  • Extract and convert the cleaved residue to its more stable PTH-amino acid derivative.

  • Identify the PTH-amino acid by reverse-phase HPLC by comparing its retention time to that of a known standard for PTH-3-iodo-tyrosine.

  • Repeat the cycle for the subsequent amino acids.

Edman Degradation Logical Flow

G Start Start with N-terminus of Peptide Couple Couple with PITC Start->Couple Cleave Cleave N-terminal Residue Couple->Cleave Identify Identify PTH-Amino Acid via HPLC Cleave->Identify Repeat Repeat Cycle Identify->Repeat Repeat->Couple

Caption: Logical flow of the Edman degradation process for peptide sequencing.

Comparative Performance

The choice of analytical technique will depend on the specific requirements of the analysis, including the need for detailed structural information, sensitivity, and throughput.

Parameter NMR Spectroscopy LC-MS Edman Degradation
Principle of Detection Nuclear spin properties in a magnetic fieldMass-to-charge ratioSequential chemical degradation and HPLC
Information Provided Unambiguous 3D structure, conformation, dynamicsMolecular weight, fragmentation pattern, sequence informationN-terminal sequence
Sensitivity Low (mM to high µM)[1]High (pM to fM)Moderate (low pM)[6]
Sample Requirement High (mg)[1]Low (µg to ng)Low (µg)
Sample Purity High purity requiredCan tolerate some impuritiesHigh purity required
Throughput LowHighLow
Confirmation of Position Yes (unambiguous)Yes (via MS/MS)Yes (sequential)
De Novo Identification YesYes (with de novo sequencing algorithms)Challenging for unknown modifications[7]

Conclusion

For the unequivocal confirmation of the presence and position of 3-iodo-D-tyrosine in a peptide, NMR spectroscopy is the most powerful and definitive method . It provides a wealth of structural information that goes beyond simple confirmation of mass.

LC-MS offers a highly sensitive and high-throughput alternative, making it well-suited for routine quality control and for the analysis of complex mixtures. While it can confirm the mass and position of the modification, it does not provide the same level of detailed structural insight as NMR.

Edman degradation , while a valuable tool for N-terminal sequencing, is less ideal for the primary identification of unknown modifications. However, if a standard for PTH-3-iodo-tyrosine is available, it can be used to confirm the position of the modified residue.

Ultimately, a multi-faceted approach, potentially combining the high-resolution structural information from NMR with the high sensitivity of LC-MS, can provide the most comprehensive characterization of peptides containing 3-iodo-D-tyrosine. This ensures the quality and integrity of these valuable molecules for their intended applications in research and drug development.

References

Enhancing Peptide Stability: A Comparative Guide on the Role of 3-iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation. Modification of peptide structures is a key strategy to enhance their stability and bioavailability. This guide provides a comparative analysis of the enzymatic stability of peptides, with a focus on the incorporation of 3-iodo-D-tyrosine. While direct quantitative data for peptides containing 3-iodo-D-tyrosine is limited in publicly available literature, this guide synthesizes information on the stabilizing effects of D-amino acids and iodination to provide a framework for researchers. We also include detailed experimental protocols to enable the direct assessment of the stability of novel peptide candidates.

Introduction to Peptide Instability

Peptides, being composed of amino acids linked by peptide bonds, are natural substrates for a wide array of proteases present in biological systems, such as serum and the gastrointestinal tract. This rapid degradation leads to a short in-vivo half-life, limiting their therapeutic efficacy. Common strategies to overcome this limitation include N- or C-terminal modifications, cyclization, and the incorporation of unnatural amino acids. Among these, the substitution of L-amino acids with their D-enantiomers is a well-established method to confer resistance to proteolysis.[1][2][3]

The Stabilizing Effect of D-Amino Acids

Proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid at or near a cleavage site disrupts this recognition, thereby hindering enzymatic degradation.[4]

Key Findings from Literature:

  • Peptides containing D-amino acid substitutions have shown significantly increased stability against degradation by trypsin and in the presence of fetal calf serum (FCS).[1]

  • While complete replacement of L-amino acids with D-amino acids (retro-inverso peptides) can dramatically increase stability, it may also affect biological activity.[3] Therefore, strategic partial substitution is often preferred.

  • One study demonstrated that while L-peptides were completely degraded by proteinase K within 4 hours, peptides with a C-terminal D-amino acid modification showed 15% of the peptide remaining after 24 hours.[2]

Table 1: Qualitative and Semi-Quantitative Data on the Enzymatic Stability of Peptides Containing D-Amino Acids

Peptide ModificationEnzyme/MediumObservationReference
Partial D-amino acid substitutionTrypsinHighly stable compared to the all-L-amino acid parent peptide.[1]
Partial D-amino acid substitutionFetal Calf Serum (FCS)Susceptibility to degradation was significantly reduced.[1]
C-terminal D-amino acid conjugationProteinase K15% of the peptide remained after 24 hours, whereas the all-L peptide was degraded in 4 hours.[2]

The Impact of Iodination on Peptide Stability

The introduction of a bulky halogen atom like iodine onto an amino acid side chain can also influence enzymatic stability. The steric hindrance and altered electronic properties of the modified residue can affect the binding of proteases to the peptide substrate.

A study investigating the impact of introducing 3-iodo-L-tyrosine into MMP-9-responsive peptides found that the iodinated peptides underwent more rapid and complete hydrolysis by this specific enzyme.[5] The authors suggest that the iodination led to a more structured and accessible conformation for MMP-9.[5] It is crucial to note that this finding is for a specific enzyme and an L-amino acid. The effect of iodination on stability against a broader range of proteases, and particularly when combined with a D-amino acid, may be different. The steric bulk of the iodine atom could potentially shield the peptide backbone from protease access, a hypothesis that requires experimental verification.

Table 2: Effect of 3-iodo-L-tyrosine on MMP-9 Cleavage

Peptide ModificationEnzymeObservationReference
3-iodo-L-tyrosine substitutionMMP-9More rapid and complete hydrolysis compared to the non-iodinated peptide.[5]

The Hypothesized Combined Effect of 3-iodo-D-tyrosine

Given the established resistance of D-amino acids to proteolysis and the potential steric shielding effect of iodination, it is hypothesized that the incorporation of 3-iodo-D-tyrosine into a peptide sequence will significantly enhance its enzymatic stability. The D-configuration of the tyrosine will prevent recognition by most proteases, while the iodine atom may provide an additional layer of protection. However, without direct experimental data, this remains a strong hypothesis that requires validation.

Experimental Protocols for Assessing Enzymatic Stability

To facilitate the investigation of the enzymatic stability of peptides containing 3-iodo-D-tyrosine, detailed protocols for common stability assays are provided below.

Protocol 1: Peptide Stability in Human Serum

This protocol is adapted from established methods for determining peptide half-life in a physiologically relevant medium.[6]

Materials:

  • Peptide stock solution (e.g., 1 mM in sterile water or appropriate buffer)

  • Human serum (commercially available)

  • Incubator at 37°C

  • Trichloroacetic acid (TCA) solution (10% v/v in water)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Equilibrate human serum to 37°C.

  • Initiate the assay by mixing the peptide stock solution with the pre-warmed human serum at a 1:1 (v/v) ratio. The final peptide concentration will depend on the detection limits of the analytical method.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately stop the enzymatic degradation by adding a protein precipitating agent, such as 20 µL of 10% TCA.

  • Incubate the samples on ice for at least 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Carefully collect the supernatant containing the peptide and any degradation products.

  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life (t½).

Protocol 2: Peptide Stability against a Specific Protease (e.g., Trypsin)

This protocol allows for the assessment of stability against a specific protease.

Materials:

  • Peptide stock solution

  • Trypsin solution (e.g., sequencing grade, reconstituted in appropriate buffer)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Incubator at 37°C

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

  • HPLC system with a C18 column

Procedure:

  • Prepare a solution of the peptide in the reaction buffer at the desired final concentration.

  • Pre-incubate the peptide solution at 37°C for 5 minutes.

  • Initiate the reaction by adding the trypsin solution to the peptide solution. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).

  • Analyze the samples directly by RP-HPLC to quantify the remaining intact peptide.

  • Calculate the percentage of intact peptide at each time point and plot the degradation profile.

Visualizing Peptide Modification and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Peptide_Modification L-Peptide L-Peptide D-Amino Acid Substitution D-Amino Acid Substitution L-Peptide->D-Amino Acid Substitution Increased Protease Resistance Iodination Iodination L-Peptide->Iodination Steric Hindrance? 3-iodo-D-tyrosine Peptide 3-iodo-D-tyrosine Peptide D-Amino Acid Substitution->3-iodo-D-tyrosine Peptide Iodination->3-iodo-D-tyrosine Peptide

Caption: Strategies to enhance peptide stability.

Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Peptide Incubate @ 37°C Incubate @ 37°C Peptide->Incubate @ 37°C Enzyme Source (Serum/Protease) Enzyme Source (Serum/Protease) Enzyme Source (Serum/Protease)->Incubate @ 37°C Aliquots at Time Points Aliquots at Time Points Incubate @ 37°C->Aliquots at Time Points Stop Reaction (TCA/TFA) Stop Reaction (TCA/TFA) Aliquots at Time Points->Stop Reaction (TCA/TFA) Sample Preparation (Centrifugation) Sample Preparation (Centrifugation) Stop Reaction (TCA/TFA)->Sample Preparation (Centrifugation) HPLC Analysis HPLC Analysis Sample Preparation (Centrifugation)->HPLC Analysis Data Analysis (Half-life) Data Analysis (Half-life) HPLC Analysis->Data Analysis (Half-life)

Caption: General workflow for peptide stability assays.

Conclusion

The incorporation of 3-iodo-D-tyrosine into peptides represents a promising strategy to enhance their enzymatic stability, combining the well-documented protective effect of D-amino acids with the potential for steric hindrance from iodination. While direct experimental evidence is currently lacking in the public domain, the foundational knowledge and the experimental protocols provided in this guide are intended to empower researchers to investigate the stability of their own modified peptides. Such studies will be crucial in advancing the development of more robust and effective peptide-based therapeutics.

References

A Comparative Analysis of Activated Esters for Fmoc-D-Tyr(3-I)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of modified amino acids is crucial for the synthesis of novel peptides. This guide provides a comparative overview of various activated esters of Fmoc-D-Tyr(3-I)-OH, focusing on their coupling efficiencies in solid-phase peptide synthesis (SPPS).

Qualitative Comparison of Common Activated Esters

The choice of an activated ester for the coupling of this compound, a sterically hindered amino acid, involves a trade-off between reactivity, stability, and the potential for side reactions. The most commonly employed activated esters in Fmoc-based SPPS include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (Pfp) esters, and in situ generated esters using coupling reagents.

Activated Ester TypeRelative ReactivityStability to HydrolysisCommon Applications & Remarks
N-hydroxysuccinimide (NHS) Ester ModerateModerateWidely used for bioconjugation in aqueous solutions. In SPPS, they are generally stable enough for isolation but can be prone to hydrolysis, especially in the presence of residual water.
Pentafluorophenyl (Pfp) Ester HighHighMore reactive and significantly more stable to hydrolysis than NHS esters. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, facilitating faster coupling. These are often used in automated SPPS.[1][2]
In situ generated HOBt/HOAt Esters High to Very HighLow (transient)Formed in the reaction vessel by reacting the carboxylic acid with a coupling reagent (e.g., DIC, HBTU, HATU) in the presence of an additive like HOBt or HOAt. These are highly reactive but are not isolated and are used immediately. This method avoids the need to pre-activate and store the amino acid ester.
In situ generated Symmetric Anhydrides Very HighLow (transient)Formed by reacting two equivalents of the Fmoc-amino acid with one equivalent of a carbodiimide (e.g., DIC). They are highly reactive but can be less atom-economical.

Note: The bulky iodine atom and the D-configuration of this compound can present steric challenges. Therefore, highly reactive esters like Pfp esters or in situ activation methods are generally preferred to ensure complete and efficient coupling. Monitoring the coupling reaction is crucial to avoid deletion sequences.[3]

Experimental Protocols

The following are generalized protocols for the preparation of an activated ester of this compound and its subsequent coupling in solid-phase peptide synthesis.

Preparation of this compound Pentafluorophenyl (Pfp) Ester

This protocol describes the synthesis of a stable, isolable activated ester.

Materials:

  • This compound

  • Pentafluorophenol (Pfp-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and pentafluorophenol (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated diisopropylurea.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexane).

Coupling of Activated this compound to a Resin-Bound Amine

This protocol outlines the general steps for coupling the activated amino acid to a solid support.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Activated this compound (e.g., Pfp ester) or this compound for in situ activation

  • Coupling reagents and additives (if using in situ activation, e.g., HATU, HOBt, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.[5]

  • Coupling:

    • Using a Pre-formed Pfp Ester: Dissolve the Fmoc-D-Tyr(3-I)-OPfp (2-3 equivalents relative to resin loading) in DMF. Add the solution to the resin and agitate for 1-2 hours. The addition of HOBt (1 equivalent) can catalyze the reaction.[2]

    • Using In Situ Activation (e.g., with HATU): In a separate vial, dissolve this compound (2-3 equivalents), HATU (2-3 equivalents), and HOAt (2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for a few minutes. Add this solution to the resin and agitate for 1-2 hours.[4]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.[6][7]

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[8]

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

The following diagram illustrates the general workflow of a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 FreeAmine Peptide-Resin (Free Amine) Washing1->FreeAmine Coupling Coupling (Activated Fmoc-AA, Base, DMF) FreeAmine->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Coupling Positive (Recouple) NextCycle Start Next Cycle Monitoring->NextCycle Negative

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

The diagram below illustrates the in situ activation of an Fmoc-amino acid prior to coupling.

Activation_Pathway cluster_activation Pre-activation FmocAA Fmoc-AA-OH ActiveEster In situ Active Ester FmocAA->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideResin Peptide-Resin (Free Amine) ActiveEster->PeptideResin Coupling CoupledPeptide Coupled Peptide-Resin PeptideResin->CoupledPeptide

Caption: In situ activation pathway for an Fmoc-amino acid.

References

A Comparative Guide to Alternative Methods for the Iodination of Tyrosine Residues in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide labeling, the iodination of tyrosine residues is a critical technique for a wide range of applications, including radioimmunoassays, receptor binding studies, and in vivo imaging. The choice of iodination method can significantly impact the biological activity and integrity of the peptide. This guide provides an objective comparison of common alternative methods for tyrosine iodination, supported by experimental data and detailed protocols.

Comparison of Iodination Methods

The selection of an appropriate iodination method depends on several factors, including the sensitivity of the peptide to oxidation, the desired specific activity, and the required purity of the final product. The following table summarizes the key performance characteristics of five common methods.

MethodPrincipleTypical YieldKey AdvantagesKey DisadvantagesCommon Side Reactions
Chloramine-T Chemical OxidationHighRapid reaction; high incorporation efficiency.Harsh conditions can lead to oxidation of other residues (Met, Cys, Trp) and damage to the peptide.[1][2]Oxidation of susceptible amino acids; di-iodination of tyrosine.[1]
Iodogen Solid-Phase Chemical OxidationHighMilder than Chloramine-T as the oxidizing agent is water-insoluble, minimizing direct contact with the peptide; easy removal of the reagent.[1][3]Longer reaction times compared to Chloramine-T; lower incorporation in some cases.[4]Minimal oxidative damage compared to Chloramine-T, but can still occur.[5]
Lactoperoxidase (LPO) Enzymatic CatalysisModerate to HighVery mild reaction conditions, ideal for sensitive peptides; high specificity for tyrosine.[4][6]Potential for enzyme self-iodination; lower yields in some cases compared to chemical methods.[4]Minimal; the enzyme's specificity reduces off-target reactions.
Bolton-Hunter Indirect AcylationVariable (2-30%)[7]Non-oxidative method, preserving the integrity of sensitive peptides; useful for peptides lacking tyrosine residues (labels primary amines).[1][4]Multi-step process; can alter the biological activity by modifying lysine residues or the N-terminus.[1]Modification of multiple amine sites, potentially leading to a heterogeneous product.
N-Iodosuccinimide (NIS) Chemical Iodination~28% (isolated)[8]Mild and rapid reaction; can be optimized for selective mono-iodination.[8]Yields can be moderate; requires careful optimization of stoichiometry to avoid di-iodination.[8]Di-iodination is a major potential side reaction.[8]

Experimental Protocols

Detailed methodologies for the key iodination techniques are provided below. These protocols are intended as a starting point and may require optimization for specific peptides.

Chloramine-T Method Protocol

This protocol is adapted from widely used procedures for radioiodination.[7]

Materials:

  • Peptide containing tyrosine

  • Sodium phosphate buffer (0.5 M, pH 7.5)

  • Na¹²⁵I (or non-radioactive NaI)

  • Chloramine-T solution (e.g., 0.4 mg/mL in water, freshly prepared)

  • Sodium metabisulfite solution (e.g., 0.6 mg/mL in water, freshly prepared)

  • Purification column (e.g., PD-10 desalting column)

  • Chromatography buffer

Procedure:

  • Dissolve the peptide in an appropriate buffer (e.g., 10 mM HCl), then add the sodium phosphate buffer to adjust the pH to 7.5.

  • Add Na¹²⁵I to the peptide solution.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution.

  • Allow the reaction to proceed for a short duration (typically 30-60 seconds) with gentle mixing.

  • Quench the reaction by adding the sodium metabisulfite solution.

  • Allow the quenched reaction to stand for 5 minutes.

  • Purify the iodinated peptide from unreacted iodine and other reagents using a desalting column followed by HPLC for higher purity.[9]

Iodogen Method Protocol

This protocol utilizes Iodo-Gen coated tubes for a milder iodination.[3]

Materials:

  • Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Glass or polypropylene reaction tubes

  • Peptide containing tyrosine

  • Phosphate buffer (50 mM, pH 7.5)

  • Na¹²⁵I (or non-radioactive NaI)

  • Purification supplies (as above)

Procedure:

  • Prepare Iodo-Gen coated tubes by dissolving Iodo-Gen in an organic solvent (e.g., 0.1 mg/mL), adding a small volume to each tube, and evaporating the solvent under a gentle stream of nitrogen.

  • Dissolve the peptide in the phosphate buffer.

  • Add the peptide solution and Na¹²⁵I to the Iodo-Gen coated tube.

  • Incubate for 5-20 minutes at room temperature with occasional gentle agitation.

  • Terminate the reaction by transferring the reaction mixture to a new tube, leaving the insoluble Iodo-Gen behind.

  • Purify the iodinated peptide using a desalting column and/or HPLC.[9][10]

Lactoperoxidase (LPO) Method Protocol

This enzymatic protocol is suitable for peptides sensitive to chemical oxidation.[4][6]

Materials:

  • Lactoperoxidase

  • Peptide containing tyrosine

  • Phosphate buffer (pH 7.0-7.5)

  • Na¹²⁵I (or non-radioactive NaI)

  • Dilute hydrogen peroxide (H₂O₂) solution (e.g., 0.003%)

  • Quenching solution (e.g., sodium azide or cysteine)

  • Purification supplies (as above)

Procedure:

  • In a reaction vessel, combine the peptide, Na¹²⁵I, and lactoperoxidase in the phosphate buffer.

  • Initiate the reaction by adding a small amount of dilute H₂O₂. The reaction can be maintained by further small additions of H₂O₂.

  • Allow the reaction to proceed for 10-30 minutes at room temperature.

  • Terminate the reaction by adding a quenching solution.

  • Purify the iodinated peptide using a desalting column and/or HPLC to remove the enzyme and other reactants.[9][11]

Bolton-Hunter Method Protocol

This indirect method is for peptides lacking tyrosine or when tyrosine modification is undesirable.[1][12]

Materials:

  • ¹²⁵I-labeled Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate)

  • Peptide with a primary amine (N-terminus or lysine)

  • Borate buffer (0.1 M, pH 8.5)

  • Quenching solution (e.g., 0.2 M glycine in borate buffer)

  • Purification supplies (as above)

Procedure:

  • Dissolve the peptide in the borate buffer.

  • Add the ¹²⁵I-labeled Bolton-Hunter reagent to the peptide solution.

  • Incubate the reaction for 15-30 minutes at 0°C.

  • Quench the reaction by adding the glycine solution to consume any unreacted Bolton-Hunter reagent.

  • Purify the conjugated peptide using a desalting column and/or HPLC.[9]

Visualizing the Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

ChloramineT_Mechanism NaI Na¹²⁵I Oxidation Oxidation NaI->Oxidation ChloramineT Chloramine-T ChloramineT->Oxidation Side_Products Oxidized Side Products (Met-Ox, Cys-Ox) ChloramineT->Side_Products Oxidation of Susceptible Residues I_plus Electrophilic Iodine (I⁺) Oxidation->I_plus Iodinated_Peptide Iodinated Peptide I_plus->Iodinated_Peptide Electrophilic Aromatic Substitution Peptide_Tyr Peptide-Tyr Peptide_Tyr->Iodinated_Peptide Peptide_Tyr->Side_Products

Chloramine-T Iodination Mechanism

Iodogen_Workflow start Start coat_tube Coat tube with Iodogen start->coat_tube add_reagents Add Peptide, Na¹²⁵I, and Buffer coat_tube->add_reagents incubate Incubate (5-20 min) add_reagents->incubate transfer Transfer solution to new tube incubate->transfer purify Purify (Desalting/HPLC) transfer->purify end End purify->end

Iodogen Method Experimental Workflow

LPO_Mechanism LPO Lactoperoxidase (LPO) LPO_Complex LPO-Iodide-H₂O₂ Complex LPO->LPO_Complex H2O2 H₂O₂ H2O2->LPO_Complex NaI Na¹²⁵I NaI->LPO_Complex Reactive_Iodine Reactive Iodine Species LPO_Complex->Reactive_Iodine Iodinated_Peptide Iodinated Peptide Reactive_Iodine->Iodinated_Peptide Peptide_Tyr Peptide-Tyr Peptide_Tyr->Iodinated_Peptide

Lactoperoxidase Iodination Mechanism

BoltonHunter_Workflow start Start mix Mix Peptide (with Lys or N-term) and ¹²⁵I-Bolton-Hunter Reagent in Borate Buffer (pH 8.5) start->mix incubate Incubate at 0°C (15-30 min) mix->incubate quench Quench with Glycine Solution incubate->quench purify Purify (Desalting/HPLC) quench->purify end End purify->end

Bolton-Hunter Method Workflow

References

The Strategic Synthesis of Iodinated Peptides: A Cost-Benefit Analysis of Fmoc-D-Tyr(3-I)-OH in Large-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the incorporation of iodinated tyrosine residues into peptides is a critical step for various applications, including radio-labeling for diagnostic imaging and therapeutic purposes. The choice of synthetic strategy for introducing these residues, particularly at a large scale, significantly impacts production costs, timelines, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Tyr(3-I)-OH directly in solid-phase peptide synthesis (SPPS) compared to the alternative approach of post-synthetic iodination of a D-tyrosine-containing peptide.

The direct incorporation of this compound offers a streamlined approach, introducing the iodinated moiety at a specific position during the automated synthesis cycle. However, this method is not without its challenges, primarily related to the cost of the specialized amino acid derivative and potential for side reactions due to the unprotected phenolic hydroxyl group. Conversely, post-synthetic iodination provides flexibility and potentially lower upfront raw material costs but introduces additional downstream processing steps and the need for careful control of the iodination reaction to ensure selectivity and avoid over-iodination.

This analysis will delve into the economic and performance aspects of both methodologies, supported by experimental data and detailed protocols, to guide researchers in making informed decisions for their large-scale peptide synthesis campaigns.

Comparative Analysis: Direct Incorporation vs. Post-Synthetic Iodination

To provide a clear overview, the following tables summarize the key quantitative and qualitative differences between the two synthetic strategies.

Table 1: Cost Comparison of Synthetic Strategies
ParameterDirect Incorporation with this compoundPost-Synthetic Iodination of D-Tyr Peptide
Fmoc-Amino Acid Cost High (Specialized derivative)Moderate (Standard Fmoc-D-Tyr(tBu)-OH)
Ancillary Reagent Cost Standard SPPS reagentsAdditional iodinating agents (e.g., NIS, Chloramine-T), buffers, and quenching agents
Process Time Integrated into automated synthesisAdditional reaction, purification, and analysis steps post-synthesis
Labor Cost Lower (Fewer manual steps)Higher (Requires additional hands-on time for iodination and purification)
Waste Generation Standard SPPS wasteAdditional waste from iodination and subsequent purification steps
Overall Estimated Cost Higher initial raw material cost, potentially lower overall cost for shorter, simpler peptides.Lower initial raw material cost, potentially higher overall cost due to additional processing, especially for complex peptides requiring extensive purification.
Table 2: Performance and Quality Comparison
ParameterDirect Incorporation with this compoundPost-Synthetic Iodination of D-Tyr Peptide
Regioselectivity High (Iodine position is predetermined)Variable (Risk of di- and tri-iodination, and iodination of other susceptible residues like histidine)
Typical Yield Can be lower due to potential side reactions and incomplete coupling of the unprotected amino acid.Generally high for the iodination step itself, but overall yield depends on the initial peptide synthesis and subsequent purification steps.
Purity of Crude Product May contain side-products from reactions involving the unprotected hydroxyl group.Crude product contains the desired mono-iodinated peptide along with unreacted peptide and potentially over-iodinated species, requiring extensive purification.
Scalability Straightforward within the established SPPS workflow.Requires optimization and careful control of reaction conditions at larger scales to maintain selectivity and consistency.
Process Robustness Susceptible to batch-to-batch variability of the specialized amino acid and its performance in coupling reactions.The iodination reaction can be sensitive to pH, temperature, and reagent stoichiometry, requiring stringent process control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Protocol 1: Solid-Phase Peptide Synthesis with Direct Incorporation of this compound

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence on a large-scale automated peptide synthesizer.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour at room temperature.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 times) and isopropanol (2 times).

3. Coupling of Standard Fmoc-Amino Acids:

  • For standard amino acids, use a 4-fold molar excess of the Fmoc-amino acid, 3.95-fold excess of HCTU, and an 8-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Allow the coupling reaction to proceed for 30-60 minutes.

  • Monitor the coupling completion using a Kaiser test.

4. Coupling of this compound:

  • Dissolve a 3-fold molar excess of this compound and a 2.95-fold molar excess of HATU in DMF.

  • Add a 6-fold molar excess of DIPEA to the activation mixture and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and allow the coupling to proceed for 2-4 hours.

  • Monitor the coupling reaction closely using a Kaiser test. A longer coupling time or double coupling may be necessary to achieve a satisfactory yield.

5. Capping (Optional but Recommended):

  • After the coupling of this compound, cap any unreacted amino groups by treating the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 15 minutes.

6. Final Cleavage and Deprotection:

  • After completion of the sequence, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

  • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

Protocol 2: Post-Synthetic Iodination of a D-Tyrosine Containing Peptide using N-Iodosuccinimide (NIS)

This protocol describes the iodination of a purified peptide containing a D-Tyrosine residue.

1. Peptide Synthesis:

  • Synthesize the peptide sequence containing Fmoc-D-Tyr(tBu)-OH using standard automated SPPS protocols.

  • Cleave the peptide from the resin and purify it to >95% purity by RP-HPLC.

2. Iodination Reaction:

  • Dissolve the purified peptide in a mixture of acetonitrile and water (1:1, v/v) to a concentration of 1 mg/mL.

  • In a separate vial, prepare a 1.1 molar equivalent solution of N-Iodosuccinimide (NIS) in acetonitrile.

  • Slowly add the NIS solution to the stirring peptide solution at room temperature.

  • Monitor the reaction progress by analytical RP-HPLC and LC-MS. The reaction is typically complete within 30-60 minutes.

3. Quenching the Reaction:

  • Once the desired level of mono-iodination is achieved, quench the reaction by adding a 1.5 molar equivalent of a reducing agent, such as a freshly prepared 10% sodium thiosulfate solution.

4. Purification of the Iodinated Peptide:

  • Immediately purify the reaction mixture by preparative RP-HPLC using a suitable gradient to separate the mono-iodinated product from the unreacted peptide, any di-iodinated species, and the quenching agent.

  • Lyophilize the fractions containing the pure mono-iodinated peptide.

Visualizing the Workflow and Biological Context

To better illustrate the decision-making process and the biological relevance of iodinated peptides, the following diagrams are provided.

cluster_direct Direct Incorporation cluster_post Post-Synthetic Iodination This compound This compound Automated SPPS Automated SPPS This compound->Automated SPPS High Cost Crude Iodinated Peptide Crude Iodinated Peptide Automated SPPS->Crude Iodinated Peptide Streamlined Purification (RP-HPLC) Purification (RP-HPLC) Crude Iodinated Peptide->Purification (RP-HPLC) Pure Iodinated Peptide Pure Iodinated Peptide Purification (RP-HPLC)->Pure Iodinated Peptide Fmoc-D-Tyr(tBu)-OH Fmoc-D-Tyr(tBu)-OH Automated SPPS_post Automated SPPS Fmoc-D-Tyr(tBu)-OH->Automated SPPS_post Lower Cost Purified Tyr-Peptide Purified Tyr-Peptide Automated SPPS_post->Purified Tyr-Peptide Iodination Reaction Iodination Reaction Purified Tyr-Peptide->Iodination Reaction Additional Step Crude Iodinated Mixture Crude Iodinated Mixture Iodination Reaction->Crude Iodinated Mixture Purification (RP-HPLC)_post Purification (RP-HPLC) Crude Iodinated Mixture->Purification (RP-HPLC)_post Pure Iodinated Peptide_post Pure Iodinated Peptide Purification (RP-HPLC)_post->Pure Iodinated Peptide_post

Caption: Comparative workflow of direct incorporation versus post-synthetic iodination.

The utility of iodinated peptides is particularly evident in the field of nuclear medicine, where they are used as imaging agents. For instance, radioiodinated analogs of somatostatin, such as [123I]Tyr3-octreotide, are employed for the scintigraphy of neuroendocrine tumors that overexpress somatostatin receptors.[1][2] The binding of these radiolabeled peptides to their receptors allows for the visualization of tumors and their metastases.

cluster_cell Tumor Cell SSTR Somatostatin Receptor (SSTR2) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects ↓ Hormone Secretion ↓ Cell Proliferation PKA->Cell_Effects Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cell_Effects Iodinated_Peptide [123I]Tyr3-Octreotide Iodinated_Peptide->SSTR Binding

References

A Comparative Guide to the Characterization of Peptides with Multiple 3-Iodo-D-Tyrosine Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of synthetic peptides featuring multiple 3-iodo-D-tyrosine residues. The incorporation of this modified amino acid can significantly influence peptide structure, stability, and biological activity, making thorough characterization essential for research and drug development. This document outlines detailed experimental protocols and presents a comparative analysis of key methodologies, supported by data presented in a clear, tabular format.

Introduction to 3-Iodo-D-Tyrosine Substituted Peptides

The substitution of tyrosine with 3-iodo-D-tyrosine in a peptide sequence is a strategic modification employed to enhance various properties. The iodine atom can introduce steric bulk and alter electronic properties, potentially leading to increased binding affinity and receptor selectivity.[1] Furthermore, the D-amino acid configuration can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life. However, the introduction of multiple bulky, hydrophobic iodotyrosine residues can also impact peptide folding and aggregation, necessitating a multi-faceted analytical approach for complete characterization.[1]

Synthesis and Purification of Peptides with Multiple 3-Iodo-D-Tyrosine Substitutions

The synthesis of peptides containing multiple 3-iodo-D-tyrosine residues is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc-SPPS of a Model Peptide

Objective: To synthesize a model peptide with two 3-iodo-D-tyrosine substitutions.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-iodo-D-tyrosine)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for coupling

  • 20% Piperidine in DMF for Fmoc deprotection

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (4 equivalents) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid, including the Fmoc-3-iodo-D-tyrosine residues, until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude synthetic peptides are purified using RP-HPLC.[5][6] The hydrophobicity added by the iodotyrosine residues will significantly increase the retention time of the peptide.

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Comparative Characterization of Multiply Iodinated Peptides

A combination of analytical techniques is essential for the comprehensive characterization of peptides containing multiple 3-iodo-D-tyrosine substitutions. The following sections compare the utility of HPLC-MS, NMR, and Circular Dichroism in this context.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone technique for the initial characterization of synthetic peptides, providing information on purity, molecular weight, and the success of iodination.[7]

Key Advantages:

  • High Sensitivity and Resolution: Allows for the detection of minor impurities and separation of closely related species.[6]

  • Accurate Mass Determination: Confirms the incorporation of the correct number of iodine atoms.

  • Quantitative Analysis: Can be used for the quantitative analysis of peptides in various samples.[7]

Data Presentation:

ParameterUnmodified PeptideMono-iodinated PeptideDi-iodinated Peptide
Retention Time (min) 15.218.521.8
Observed Mass (m/z) 1500.71626.61752.5
Purity (%) >98>95>95

Table 1: Representative HPLC-MS data for a model peptide and its iodinated analogs.

Experimental Protocol: Analytical RP-HPLC-MS

  • Sample Preparation: Dissolve the purified, lyophilized peptide in 0.1% formic acid in water/acetonitrile (95:5) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 300-2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[8] For peptides with multiple 3-iodo-D-tyrosine substitutions, NMR can reveal the impact of these modifications on the peptide's conformation.[9]

Key Advantages:

  • Atomic-level Structural Information: Elucidation of the complete 3D structure.

  • Conformational Dynamics: Provides insights into the flexibility and motion of the peptide.

  • Ligand Binding Studies: Can be used to map the binding site of the peptide to its receptor.

Data Presentation:

TechniqueInformation GainedRelevance for Multiply Iodinated Peptides
1D ¹H NMR Fingerprint of the peptide, initial assessment of folding.Changes in chemical shifts of aromatic protons upon iodination.
2D TOCSY Identifies spin systems of individual amino acid residues.Confirms the presence and integrity of all amino acid residues.
2D NOESY Provides through-space proton-proton distances for structure calculation.Reveals conformational changes and altered intramolecular contacts due to iodotyrosine substitutions.

Table 2: Application of different NMR experiments for the characterization of iodinated peptides.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated trifluoroethanol for structure induction). Adjust the pH to the desired value (typically 4-6).

  • Data Acquisition:

    • Spectrometer: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

    • Experiments: Acquire 1D ¹H, 2D TOCSY (mixing time ~80 ms), and 2D NOESY (mixing time ~200-300 ms) spectra.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Identify NOE cross-peaks and use them as distance restraints for structure calculation using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides.[10] It is particularly useful for detecting changes in conformation upon the introduction of multiple 3-iodo-D-tyrosine residues.

Key Advantages:

  • Secondary Structure Estimation: Provides information on the percentage of α-helix, β-sheet, and random coil content.

  • Conformational Stability: Can be used to monitor changes in structure as a function of temperature or denaturant concentration.

  • Low Sample Consumption: Requires relatively small amounts of peptide.

Data Presentation:

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Unmodified Peptide153055
Di-iodinated Peptide254035

Table 3: Example of secondary structure content determined by CD spectroscopy for a model peptide and its di-iodinated analog.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for measurement should be in the range of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Spectropolarimeter: Use a CD spectropolarimeter with a nitrogen purge.

    • Cuvette: Use a quartz cuvette with a path length of 0.1 cm.

    • Wavelength Range: Scan from 190 to 260 nm.

    • Parameters: Set the bandwidth to 1 nm, scanning speed to 50 nm/min, and accumulate 3-5 scans.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the secondary structure content.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of peptides with multiple 3-iodo-D-tyrosine substitutions.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization synthesis Fmoc-SPPS purification RP-HPLC Purification synthesis->purification Crude Peptide hplc_ms HPLC-MS Analysis purification->hplc_ms Purity & Mass nmr NMR Spectroscopy purification->nmr 3D Structure cd CD Spectroscopy purification->cd Secondary Structure signaling_pathway cluster_cell Target Cell membrane receptor Thyroid Hormone Receptor (TR) nucleus Nucleus receptor->nucleus Translocation gene_expression Gene Expression (Metabolism, Growth) nucleus->gene_expression Transcription Regulation peptide Iodinated Peptide (Thyroid Hormone Analog) peptide->receptor Binding & Activation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.